[(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c14-8(15)6-16-9-10-11-12-13(9)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXGECQFZDQGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of [(1-Phenyl-1H-tetrazol-5-yl)thio]acetic acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid. This compound serves as a crucial heterocyclic building block in medicinal chemistry, primarily owing to the tetrazole ring's ability to act as a bioisostere for carboxylic acids, which can enhance metabolic stability and improve pharmacokinetic profiles.[1][2][3] This document details the compound's chemical identity, a validated synthesis protocol, and an in-depth analysis of its key physicochemical parameters including spectroscopic characteristics, melting point, solubility, acidity (pKa), and lipophilicity (LogP). Methodologies for these determinations are described to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for its application in synthetic and medicinal chemistry.
Introduction
The tetrazole nucleus is a vital scaffold in modern drug discovery, conferring a unique combination of chemical and biological properties.[1][4] Compounds incorporating this five-membered nitrogen heterocycle exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[2][3][4] The title compound, this compound, is of particular interest. It combines the tetrazole core with a thioacetic acid moiety, making it a versatile intermediate for further chemical elaboration.
The tetrazole ring in this structure often serves as a metabolically stable substitute for a carboxylic acid group, sharing similar steric and electronic features while offering improved bioavailability.[2][3] Understanding its fundamental physicochemical properties is therefore paramount for predicting its behavior in both chemical reactions and biological systems. This guide synthesizes available data and established analytical principles to provide a detailed characterization of this important molecule.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation.
-
Compound Name: this compound
-
Molecular Formula: C9H8N4O2S
-
Molecular Weight: 236.25 g/mol
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound is reliably achieved via a straightforward two-step process starting from phenyl isothiocyanate, which is first converted to the thiol intermediate, 1-phenyl-1H-tetrazole-5-thiol. This intermediate is then alkylated with chloroacetic acid.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol (Intermediate)
-
To a stirred suspension of sodium azide (NaN₃) in water, add phenyl isothiocyanate.
-
Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the resulting white solid, wash with cold water, and dry. The product, 1-phenyl-1H-tetrazole-5-thiol, is obtained as a white to off-white powder.[7][8][9]
Step 2: Synthesis of this compound
-
Dissolve 1-phenyl-1H-tetrazole-5-thiol in an aqueous solution of sodium hydroxide to form the sodium thiolate salt in situ.
-
To this solution, add an aqueous solution of chloroacetic acid, also neutralized with sodium hydroxide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Upon completion, cool the reaction mixture and acidify with HCl.
-
The final product precipitates as a solid. Filter, wash with water, and purify by recrystallization, typically from an ethanol/water mixture.
Physicochemical Properties
The utility of a chemical compound in drug development is heavily influenced by its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value / Description | Significance |
| Molecular Weight | 236.25 g/mol | Influences diffusion and transport across membranes. |
| Appearance | White to off-white crystalline solid | Basic physical state identification. |
| Melting Point | Data not consistently available for the final product. Precursor (1-Phenyl-1H-tetrazole-5-thiol) melts at ~145 °C (dec.).[7][8] | Indicator of purity and lattice energy. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, chloroform); sparingly soluble in water.[8] | Affects formulation, bioavailability, and assay conditions. |
| pKa (Predicted) | ~3-4 (Carboxylic Acid), ~4.5-5 (Tetrazole N-H, if tautomer exists) | Governs ionization state at physiological pH (7.4), impacting solubility and receptor interaction.[2][10] |
| LogP (Predicted) | ~1.5 - 2.5 | Measures lipophilicity, a key factor in membrane permeability and ADME properties. |
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Phenyl group): A multiplet typically observed in the range of δ 7.5-7.8 ppm.
-
Methylene Protons (-S-CH₂-): A singlet expected around δ 4.0-4.2 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet, often exchangeable with D₂O, appearing downfield (>10 ppm), though its observation can depend on the solvent and concentration.
-
Note: The precursor, 1-phenyl-1H-tetrazole-5-thiol, shows aromatic protons in the δ 7.6-7.8 ppm range in DMSO-d6.[11]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carboxylic Carbonyl (C=O): Expected around δ 170 ppm.
-
Tetrazole Carbon (C5): Expected in the region of δ 150-160 ppm.
-
Aromatic Carbons: Multiple signals between δ 120-140 ppm.
-
Methylene Carbon (-S-CH₂-): Expected around δ 35-40 ppm.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.
-
C=N and N=N Stretches (Tetrazole Ring): Absorptions in the 1400-1600 cm⁻¹ region.
-
C-H Aromatic Stretches: Typically observed just above 3000 cm⁻¹.
-
Analytical Methodologies
To ensure the trustworthiness of the data, the protocols used for determining key physicochemical parameters must be robust and well-defined.
Caption: Logical workflow for the physicochemical characterization of the title compound.
The acidity of the carboxylic acid moiety is a critical parameter. Potentiometric titration is a gold-standard method for its determination.[12]
-
Preparation: Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) if aqueous solubility is low.
-
Titration Setup: Use a calibrated pH meter with a glass electrode. Place the solution in a thermostatted vessel and stir continuously.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). More accurate values can be obtained by calculating the first derivative of the titration curve.
Lipophilicity is measured as the partition coefficient (LogP) between n-octanol and water. The shake-flask method is the traditional approach.[13][14]
-
Phase Preparation: Prepare a solution of the compound in n-octanol that has been pre-saturated with water.
-
Partitioning: Mix a known volume of this octanol solution with an equal volume of water (pre-saturated with octanol) in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Let the phases separate completely.
-
Quantification: Carefully separate the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, typically UV-Vis spectroscopy or HPLC.[13][14]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Applications and Relevance in Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself but rather a key intermediate. Its value lies in:
-
Bioisosteric Replacement: The tetrazole-acetic acid combination serves as a superior alternative to a dicarboxylic acid or a sulfonamide group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell penetration.[2]
-
Scaffold for Derivatization: The carboxylic acid handle provides a reactive site for amide coupling, esterification, or other transformations, allowing for the synthesis of large libraries of compounds for screening against various biological targets.[15]
-
Modulation of Properties: The phenyl-tetrazole core provides a rigid, lipophilic anchor that can be modified (e.g., with substituents on the phenyl ring) to fine-tune the electronic and steric properties of the final molecules, thereby optimizing target binding and pharmacokinetic profiles.
Research has shown that derivatives built from this or similar scaffolds possess a wide array of biological activities, making it a valuable starting point for developing new therapeutic agents.[1][3][4]
Conclusion
This compound is a well-defined chemical entity with distinct and predictable physicochemical properties. Its straightforward synthesis and versatile chemical handles make it an important building block in the field of medicinal chemistry. The data and protocols presented in this guide provide a solid foundation for its use in research and development, enabling scientists to leverage its unique characteristics in the rational design of novel, biologically active compounds.
References
- Estimation of alkane-water logP for neutral, acidic, and basic compounds using an alkylated polystyrene-divinylbenzene high-performance liquid chromatography column. PubMed.
- 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1. Sigma-Aldrich.
- Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). Cheméo.
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- 1-Phenyltetrazole-5-thiol Analytical Chemistry. Chongqing Chemdad Co., Ltd.
- 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730. PubChem.
- SAFETY DATA SHEET - 1-Phenyl-1H-tetrazole-5-thiol. Fisher Scientific.
- LogP and logD calculations. Chemaxon Docs.
- Biological activities importance of Tetrazole derivatives. ResearchGate.
- Biological Activity of Tetrazole Analogues of Indole-3-Acetic Acid and 2,4-Dichlorophenoxyacetic Acid. National Institutes of Health.
- Tetrazoles: Synthesis and Biological Activity. Bentham Science.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health.
- Tetrazoles: Synthesis and Biological Activity. ResearchGate.
- LogP/LogD/pKa/pH Solubility in Preformulation Analysis. Alfa Chemistry.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.
- Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate.
- This compound. Matrix Scientific.
- Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. ACS Publications.
- This compound | CAS 46505-33-3. Santa Cruz Biotechnology.
- Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate.
- Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry.
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. National Institutes of Health.
- 1-Phenyltetrazole-5-thiol(86-93-1) 1H NMR spectrum. ChemicalBook.
- Can someone help me with Pka calculation of acetic acid in water using Gaussian 09? ResearchGate.
- Design, Synthesis, Molecular Docking, And Biological Evaluation Of Tetrazole Derivatives For Antimicrobial Potential. Frontiers in Health Informatics.
- Tetrazoles are potent anion recognition elements that emulate the disfavored anti conformations of carboxylic acids. University of Victoria.
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry.
- CAS No : 86-93-1| Chemical Name : 1-Phenyl-1H-tetrazole-5-thiol. Pharmaffiliates.
- 1-phenyl-1H-tetrazole-5-thiol. Stenutz.
- 5-Mercapto-1-phenyl-1H-tetrazole | 86-93-1. Tokyo Chemical Industry.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. matrixscientific.com [matrixscientific.com]
- 6. scbt.com [scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 1-Phenyltetrazole-5-thiol Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. researchgate.net [researchgate.net]
- 10. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 11. 1-Phenyltetrazole-5-thiol(86-93-1) 1H NMR spectrum [chemicalbook.com]
- 12. alfachemic.com [alfachemic.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Structure of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrazole Moiety in Modern Drug Discovery
The tetrazole ring system is a cornerstone of modern medicinal chemistry, primarily due to its role as a bioisostere for the carboxylic acid group. This structural mimicry allows for the enhancement of a drug candidate's physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved bioavailability and therapeutic efficacy.[1][2][3] The compound [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid, with its combination of a phenyl-substituted tetrazole and a thioacetic acid linker, represents a key scaffold for the development of novel therapeutic agents. Its derivatives have been explored for a range of biological activities, including antibacterial and enzyme inhibitory functions.[4][5][6] Understanding the precise molecular structure of this compound is therefore paramount for rational drug design and the development of structure-activity relationships.
This technical guide provides a comprehensive analysis of the molecular structure of this compound, drawing upon experimental data from closely related analogues and established principles of structural chemistry. We will delve into the key structural features, the experimental methodologies for its characterization, and the implications of its structure on its chemical behavior and potential as a pharmacophore.
Core Molecular Structure and Key Physicochemical Properties
This compound is a white to off-white solid with the chemical formula C9H8N4O2S and a molecular weight of 236.25 g/mol .[7][8] Its unique structure is characterized by three key components: a phenyl ring, a tetrazole ring, and a thioacetic acid side chain.
| Property | Value | Source |
| CAS Number | 46505-33-3 | [7] |
| Molecular Formula | C9H8N4O2S | [7] |
| Molecular Weight | 236.25 g/mol | [7] |
Elucidation of the Three-Dimensional Structure: An Evidence-Based Approach
While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, a wealth of structural information can be gleaned from the crystallographic analysis of its close analogue, [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid. This analogue shares the same core tetrazole-thioacetic acid framework, with the only difference being a hydroxyl group on the phenyl ring. This allows for a robust, evidence-based extrapolation of the key structural parameters.
X-ray Crystallography Insights from a Close Analogue
The crystal structure of [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid reveals a planar tetrazole ring, a common feature of this heterocyclic system. The bond lengths within the tetrazole ring indicate a delocalized π-electron system. The exocyclic C-S bond also exhibits some degree of double bond character, suggesting electronic communication between the tetrazole ring and the sulfur atom.
The thioacetic acid side chain is not coplanar with the tetrazole ring, adopting a conformation that minimizes steric hindrance. The torsion angles around the S-CH2 and CH2-COOH bonds are crucial in defining the overall three-dimensional shape of the molecule. In the crystal lattice of the analogue, intermolecular hydrogen bonds involving the carboxylic acid group and the hydroxyl group on the phenyl ring play a significant role in the packing arrangement. For this compound, it is expected that the carboxylic acid moiety will similarly participate in hydrogen bonding, either with itself to form dimers or with other polar functional groups in its environment.
Spectroscopic Characterization: Confirming the Molecular Connectivity
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound in the absence of single-crystal X-ray data. By analyzing the spectra of the precursor, 1-phenyl-1H-tetrazole-5-thiol, and applying established principles of NMR and IR spectroscopy, we can confidently assign the key structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the precursor, 1-phenyl-1H-tetrazole-5-thiol, in DMSO-d6 shows characteristic signals for the phenyl protons in the aromatic region (approximately 7.5-7.8 ppm). Upon alkylation with chloroacetic acid to form this compound, the appearance of a singlet for the methylene protons (S-CH₂) is expected, typically in the range of 3.5-4.5 ppm. The carboxylic acid proton will exhibit a broad singlet at a downfield chemical shift (often >10 ppm), which is sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure. Key resonances will include those for the phenyl carbons, the tetrazole carbon (typically around 150-160 ppm), the methylene carbon of the thioacetic acid moiety (around 30-40 ppm), and the carbonyl carbon of the carboxylic acid (around 170-180 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad O-H stretch from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong band around 1700-1730 cm⁻¹. Vibrations associated with the tetrazole and phenyl rings will be observed in the fingerprint region (below 1600 cm⁻¹).
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of this compound is typically achieved through a straightforward nucleophilic substitution reaction. The starting material, 1-phenyl-1H-tetrazole-5-thiol, is deprotonated with a suitable base to form the corresponding thiolate, which then acts as a nucleophile, attacking an α-haloacetic acid or its ester.
The reactivity of the molecule is largely dictated by the functional groups present. The carboxylic acid can undergo esterification, amidation, and other standard transformations. The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, providing a route to further structural diversification.
Structure-Activity Relationship and Drug Design Implications
The molecular structure of this compound is intrinsically linked to its biological activity. The tetrazole ring, as a carboxylic acid bioisostere, can engage in similar non-covalent interactions with biological targets, such as hydrogen bonding and ionic interactions.[1][2] The phenyl group provides a lipophilic region that can interact with hydrophobic pockets in enzymes or receptors. The thioacetic acid linker offers a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.
By modifying each of these structural components, medicinal chemists can fine-tune the compound's properties to enhance its potency, selectivity, and pharmacokinetic profile. For example, substitution on the phenyl ring can modulate lipophilicity and introduce additional points of interaction with the target. Altering the length or nature of the linker can optimize the distance and geometry between the tetrazole and phenyl moieties for improved binding affinity.
Conclusion: A Versatile Scaffold with significant Therapeutic Potential
This compound is a molecule of significant interest to the drug discovery community. Its molecular structure, characterized by a bioisosteric tetrazole ring, a lipophilic phenyl group, and a flexible thioacetic acid linker, provides a versatile scaffold for the design of novel therapeutic agents. While a definitive X-ray crystal structure of the title compound remains to be reported, a comprehensive understanding of its three-dimensional architecture and electronic properties can be confidently inferred from the analysis of closely related analogues and spectroscopic data. This knowledge is crucial for guiding future drug design efforts and unlocking the full therapeutic potential of this important class of molecules.
References
-
Biological Activity of Tetrazole Analogues of Indole-3-Acetic Acid and 2,4-Dichlorophenoxyacetic Acid. National Library of Medicine. [Link]
-
Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. [Link]
-
1-Phenyl-1H-tetrazole-5-thiol. Pharmaffiliates. [Link]
-
Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines. PubMed. [Link]
-
Tetrazoles: A multi-potent motif in drug design. PubMed. [Link]
-
Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. MDPI. [Link]
-
(PDF) Tetrazoles: Synthesis and Biological Activity. ResearchGate. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. [Link]
-
Tetrazoles: A multi-potent motif in drug design. VU Research Repository. [Link]
-
Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. [Link]
-
Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. PubMed. [Link]
-
Insights into the structural and interactional aspects of 1-phenyl-5-(thiophen-2-yl)-1H-tetrazole: crystallographic, Hirshfeld surface, computational, and docking analyses. Semantic Scholar. [Link]
-
Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. MDPI. [Link]
-
Biochemical and biological properties of 4-(3-phenyl-[4][7][9] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. PubMed. [Link]
Sources
- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vuir.vu.edu.au [vuir.vu.edu.au]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. matrixscientific.com [matrixscientific.com]
- 8. scbt.com [scbt.com]
- 9. Biological Activity of Tetrazole Analogues of Indole-3-Acetic Acid and 2,4-Dichlorophenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of [(1-Phenyl-1H-tetrazol-5-yl)thio]acetic Acid from 1-Phenyl-1H-tetrazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid, a valuable building block in medicinal chemistry. The synthesis originates from the readily available precursor, 1-phenyl-1H-tetrazole-5-thiol. This document delves into the critical aspects of the synthesis, including the strategic S-alkylation, the underlying chemical principles dictating regioselectivity, and practical, field-proven experimental procedures. It is designed to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently produce this important tetrazole derivative. The tetrazole moiety is a well-regarded bioisostere for carboxylic acids in drug design, offering potential improvements in metabolic stability and pharmacokinetic profiles.[1][2]
Introduction: The Significance of Tetrazole Scaffolds in Drug Discovery
The tetrazole ring is a privileged scaffold in modern medicinal chemistry.[1] Its structural and electronic resemblance to the carboxylic acid group allows it to act as a non-classical bioisostere, a strategy frequently employed to enhance the drug-like properties of a molecule. By replacing a carboxylic acid with a tetrazole, chemists can often improve metabolic stability, increase lipophilicity, and modulate acidity, all of which are critical parameters in drug development.[2] The target molecule, this compound, incorporates this valuable tetrazole moiety linked to a thioacetic acid side chain, making it a versatile intermediate for the synthesis of more complex, biologically active compounds.
The Synthetic Strategy: From Thiol to Thioacetic Acid
The synthesis of this compound from 1-phenyl-1H-tetrazole-5-thiol is achieved through a two-step process:
-
S-alkylation: The selective alkylation of the sulfur atom of 1-phenyl-1H-tetrazole-5-thiol with an ethyl haloacetate, typically ethyl chloroacetate.
-
Hydrolysis: The subsequent hydrolysis of the resulting ester to yield the final carboxylic acid product.
This approach is favored for its efficiency and the commercial availability of the required reagents.
Understanding the Core Chemistry: Thione-Thiol Tautomerism and Regioselectivity
1-Phenyl-1H-tetrazole-5-thiol exists in a tautomeric equilibrium with its thione form, 1-phenyl-1,4-dihydro-5H-tetrazole-5-thione. The position of this equilibrium can be influenced by the solvent and pH. In the presence of a base, the thiol proton is abstracted to form a thiolate anion. This anion is a soft nucleophile, and according to Pearson's Hard and Soft Acid-Base (HSAB) theory, it will preferentially react with soft electrophiles.
A critical consideration in the alkylation of this tetrazole system is regioselectivity – the competition between S-alkylation and N-alkylation. The tetrazole ring contains several nitrogen atoms that could potentially be alkylated. However, by carefully selecting the reaction conditions, S-alkylation can be favored. The use of a polar aprotic solvent and a suitable base generally promotes the formation of the S-alkylated product.
Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Phenyl-1H-tetrazole-5-thiol | 98% | Sigma-Aldrich, Alfa Aesar |
| Ethyl chloroacetate | ≥98.5% | Standard chemical suppliers |
| Anhydrous Potassium Carbonate | ≥99% | Standard chemical suppliers |
| Acetone | Anhydrous | Standard chemical suppliers |
| Sodium Hydroxide | Pellets, ≥97% | Standard chemical suppliers |
| Hydrochloric Acid | Concentrated (37%) | Standard chemical suppliers |
| Ethanol | 95% or absolute | Standard chemical suppliers |
| Ethyl Acetate | ACS Grade | Standard chemical suppliers |
| Anhydrous Magnesium Sulfate | ≥97% | Standard chemical suppliers |
Safety Precautions
-
1-Phenyl-1H-tetrazole-5-thiol: This compound is a flammable solid and may cause skin and eye irritation. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Ethyl chloroacetate: This reagent is corrosive, a lachrymator, and toxic. It should be handled with extreme care in a fume hood, and contact with skin, eyes, and the respiratory tract must be avoided.
-
Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with appropriate care to avoid skin and eye burns.
Step 1: Synthesis of Ethyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate
This procedure is adapted from established methods for the S-alkylation of heterocyclic thiols.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-1H-tetrazole-5-thiol (10.0 g, 56.1 mmol) and anhydrous acetone (100 mL).
-
Stir the suspension and add anhydrous potassium carbonate (9.3 g, 67.3 mmol) in one portion. The potassium carbonate acts as a base to deprotonate the thiol, forming the more nucleophilic potassium thiolate in situ.
-
To the stirring suspension, add ethyl chloroacetate (6.6 mL, 61.7 mmol) dropwise over 10 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:2 v/v).
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of acetone (2 x 20 mL).
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate. The crude product is often an oil or a low-melting solid and can be used in the next step without further purification. If purification is desired, it can be achieved by column chromatography on silica gel.
Diagram of the S-Alkylation Workflow
Caption: Workflow for the S-alkylation of 1-phenyl-1H-tetrazole-5-thiol.
Step 2: Hydrolysis to this compound
Procedure:
-
Transfer the crude ethyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate to a 250 mL round-bottom flask.
-
Add a solution of sodium hydroxide (3.4 g, 85 mmol) in water (50 mL) and ethanol (50 mL). The ethanol is used to ensure the ester is fully dissolved.
-
Stir the mixture at room temperature for 12-18 hours, or until TLC analysis indicates the complete consumption of the ester.
-
After the hydrolysis is complete, transfer the reaction mixture to a beaker and cool it in an ice bath.
-
Slowly and carefully acidify the mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This will protonate the carboxylate and cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water (3 x 30 mL) to remove any remaining inorganic salts.
-
Dry the solid product under vacuum to a constant weight. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Diagram of the Hydrolysis and Purification Workflow
Caption: Workflow for the hydrolysis and purification of the final product.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | A broad singlet for the carboxylic acid proton (typically >10 ppm), a multiplet for the phenyl protons (around 7.5-7.7 ppm), and a singlet for the methylene protons of the thioacetic acid moiety (around 4.0-4.3 ppm). |
| ¹³C NMR | A signal for the carboxylic carbon (around 170 ppm), signals for the tetrazole carbon and the phenyl carbons in their respective regions, and a signal for the methylene carbon. |
| FT-IR | A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and characteristic peaks for the aromatic C-H and C=C bonds. |
| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₉H₈N₄O₂S = 236.25 g/mol ). |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Conclusion and Future Perspectives
The synthesis of this compound is a robust and reproducible process that provides access to a valuable building block for drug discovery and development. The methodologies outlined in this guide are based on well-established chemical principles and can be readily implemented in a standard laboratory setting. The versatility of the final product, with its tetrazole ring and carboxylic acid functionality, allows for its incorporation into a wide range of molecular scaffolds. This opens up numerous possibilities for the synthesis of novel compounds with potential therapeutic applications, particularly in areas where the bioisosteric replacement of a carboxylic acid is a desirable strategy for optimizing drug properties. Further research could explore the use of this intermediate in the development of new anti-inflammatory, antimicrobial, or anticancer agents.
References
-
Request PDF. Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. [Link]
-
Growing Science. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. [Link]
-
The Royal Society of Chemistry. Supplementary information. [Link]
-
Chongqing Chemdad Co., Ltd. 1-Phenyltetrazole-5-thiol Analytical Chemistry. [Link]
-
ResearchGate. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. [Link]
- Google Patents.
-
ResearchGate. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [Link]
-
NIST WebBook. 1H-Tetrazole-5-thiol, 1-phenyl-. [Link]
-
The Royal Society of Chemistry. Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. [Link]
-
PubChem. Ethyl 1H-tetrazole-5-acetate. [Link]
-
The Royal Society of Chemistry. Discovery of Mercaptopropanamide-substituted Aryl Tetrazoles as New Broad-Spectrum Metallo-β-lactamase Inhibitors. [Link]
-
PubMed. Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines. [Link]
-
Semantic Scholar. A Facile and Highly Efficient Protocol for Synthesis of New 5-Substituted-1H-tetrazole Derivatives Using Copper-Doped Silica Cuprous Sulfate (CDSCS). [Link]
-
Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. [Link]
-
South African Journal of Chemistry. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]
-
MDPI. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. [Link]
-
PubChem. 1-Phenyl-5-mercaptotetrazole. [Link]
-
ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. [Link]
-
National Institutes of Health. Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]
-
PubMed. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. [Link]
-
Science of Synthesis. Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. [Link]
-
PlumX. Five new complexes based on 1-phenyl-1 H -tetrazole-5-thiol: Synthesis, structural characterization and properties. [Link]
Sources
Introduction: The Emergence of a Privileged Scaffold
An In-depth Technical Guide to the Discovery and History of Phenyltetrazole Compounds
The story of phenyltetrazole compounds is not merely a chronological account of chemical synthesis; it is a narrative of scientific insight, serendipity, and the relentless pursuit of therapeutic innovation. The tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms and one carbon, has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry.[1][2][3] Its derivatives, particularly those bearing a phenyl substituent, are integral components of numerous FDA-approved drugs, validating their status as a "privileged scaffold."[4] This guide, crafted from the perspective of a Senior Application Scientist, delves into the pivotal moments of discovery, the evolution of synthetic strategies, and the profound impact of the phenyltetrazole core on drug development. We will explore not just what was done, but why specific experimental and conceptual choices propelled this remarkable class of compounds to the forefront of pharmacology.
Part 1: Foundational Discovery and the Dawn of Tetrazole Chemistry
The journey begins in the late 19th century. While the first synthesis of a tetrazole derivative, 2-cyano-5-phenyltetrazole, was reported by Bladin in 1885, the parent 1H-tetrazole was first prepared from anhydrous hydrazoic acid and hydrogen cyanide under pressure.[5][6] However, the most direct and foundational method for creating the tetrazole ring is the [3+2] cycloaddition, a concept that would later be generalized by Rolf Huisgen.[7][8]
The seminal reaction involves the cycloaddition of an azide source with a nitrile.[2] The initial syntheses of 5-substituted tetrazoles were achieved by reacting organic cyanides with hydrazoic acid (HN₃), a highly toxic and explosive reagent, which underscored the need for safer and more practical methods.[2][9]
The Huisgen 1,3-Dipolar Cycloaddition: A Mechanistic Leap Forward
The work of Rolf Huisgen in the 1960s provided a robust mechanistic framework for these transformations, classifying them as 1,3-dipolar cycloadditions.[8] This reaction involves a 1,3-dipole (the azide) reacting with a dipolarophile (the nitrile) in a concerted, pericyclic shift involving 4 π-electrons from the dipole and 2 π-electrons from the dipolarophile.[10] This understanding was crucial because it allowed chemists to predict outcomes and rationally design syntheses. The formation of the aromatic tetrazole ring provides a strong thermodynamic driving force for the reaction.[11]
Caption: General mechanism for tetrazole formation.
Part 2: The Bioisostere Breakthrough - Phenyltetrazole as a Carboxylic Acid Mimic
A paradigm shift in the history of phenyltetrazoles occurred when medicinal chemists recognized the 5-substituted-1H-tetrazole moiety as a highly effective bioisostere for the carboxylic acid group.[4][12] This was a critical insight driven by fundamental physicochemical similarities.
Causality behind the Bioisosteric Relationship:
-
Acidity: The proton on the N1 position of the tetrazole ring has a pKa (around 4.5-4.9) that is remarkably similar to that of a carboxylic acid.[6][13] This means that at physiological pH, the tetrazole exists predominantly as its anionic, deprotonated form, just like a carboxylate. This anionic character is often essential for binding to biological targets, such as engaging with arginine residues in receptor binding pockets.[14]
-
Planarity and Geometry: The tetrazolate anion is planar, and the geometry of its hydrogen bond acceptors mimics that of the carboxylate group. While the hydrogen-bond environment extends slightly further from the core molecule in a tetrazole (~1.2 Å), it can often be accommodated by the target active site.[13]
-
Metabolic Stability: This is arguably the most significant advantage. Carboxylic acids are susceptible to in vivo metabolic transformations, particularly phase II conjugation to form acyl glucuronides, which can be reactive and lead to toxicity or rapid clearance.[13] The tetrazole ring is generally resistant to such metabolic pathways, leading to improved pharmacokinetic profiles and reduced side effects.[12][15]
This bioisosteric replacement strategy proved immensely successful, most famously in the development of the "sartan" class of angiotensin II receptor antagonists (e.g., Losartan, Valsartan) for treating hypertension, where the phenyltetrazole group is a key pharmacophore.[12][16]
Caption: Comparison of Carboxylic Acid and its Tetrazole Bioisostere.
Part 3: The Evolution of Phenyltetrazole Synthesis
The growing importance of phenyltetrazoles in drug discovery spurred intense efforts to develop more efficient, safer, and scalable synthetic methods beyond the early use of hazardous reagents. The primary route remains the cycloaddition of benzonitrile derivatives with an azide source.
From Harsh Conditions to Catalytic Efficiency
Early, non-catalyzed methods required high temperatures (100-150 °C) and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction between a nitrile and sodium azide (NaN₃).[7][17] While effective, these conditions are not ideal for complex molecules with sensitive functional groups.
The key to improving the reaction was the realization that the nitrile needed to be activated to make it more electrophilic. This led to the widespread adoption of catalysts.
-
Brønsted and Lewis Acids: The addition of an acid catalyst, such as ammonium chloride (NH₄Cl) or various Lewis acids (e.g., ZnCl₂, AlCl₃, TiCl₄), dramatically enhances the reaction rate.[11][18][19] The acid coordinates to the nitrogen of the nitrile, increasing its susceptibility to nucleophilic attack by the azide anion.[7][18] The use of zinc salts in water represents a significant advance in green chemistry for this transformation.[18]
-
Organometallic and Nanocatalysts: Further refinements include the use of organotin compounds, though their toxicity is a major drawback.[9] More recently, heterogeneous catalysts, such as nano-TiCl₄·SiO₂ or magnetic Co-Ni nanocomposites, have been developed.[19][20] These offer the advantages of high efficiency, mild reaction conditions, and easy recovery and reuse of the catalyst, aligning with the principles of sustainable chemistry.[20]
The following table summarizes the evolution of these synthetic approaches for 5-phenyl-1H-tetrazole.
| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Typical Yield | Key Advantages/Disadvantages |
| Classic Thermal | NaN₃ | DMF/DMSO | 100 - 150 | Good | High temperature, long reaction times.[17] |
| Brønsted Acid | NaN₃, NH₄Cl | DMF | ~100 | High | Safer than HN₃, but still requires high temp.[11] |
| Lewis Acid | NaN₃, ZnCl₂ | Water / Alcohols | 80 - 100 | Very Good | "Greener" solvent, faster reaction.[18] |
| Heterogeneous | NaN₃, Nano-Catalyst | DMF / Water | Reflux | Excellent | Mild conditions, catalyst is reusable.[19][20] |
Part 4: Structure-Activity Relationship (SAR) - A Case Study
The true power of the phenyltetrazole scaffold is realized during the lead optimization phase of drug discovery, where systematic structural modifications are made to maximize potency and selectivity. A clear example is the development of 1-benzyl-5-phenyltetrazole derivatives as antagonists for the P2X7 receptor, an ion channel implicated in inflammation and neuropathic pain.[21][22][23]
Experimental Logic: Researchers began with a 1-benzyl-5-phenyltetrazole core and systematically explored substitutions on both the benzyl and phenyl rings to understand the structural requirements for potent P2X7 antagonism.[21]
-
The Phenyl Moiety (at C5): SAR studies revealed that the substitution pattern on the phenyl ring directly attached to the tetrazole was highly constrained. Unsubstituted or monochloro derivatives were significantly less potent.[22] A 2,3-dichloro substitution pattern on this phenyl ring was found to be optimal for high antagonist potency.[22] This suggests a specific, sterically and electronically defined binding pocket for this part of the molecule.
-
The Benzyl Moiety (at N1): In contrast, more variability was tolerated on the benzyl group. The introduction of a basic nitrogen, such as in a 3-pyridylmethyl group, yielded compound 15d , which exhibited superior potency in functional assays.[21] This modification likely introduces a favorable interaction with an acidic residue in the receptor or improves the compound's overall physicochemical properties.
Caption: Key structure-activity relationships for phenyltetrazole P2X7 antagonists.
This systematic approach, moving from a core scaffold to a highly potent and selective lead compound, exemplifies the central role of phenyltetrazole chemistry in modern drug development.
Conclusion
The history of phenyltetrazole compounds is a testament to the power of fundamental chemical discovery and its translation into tangible therapeutic benefits. From its initial synthesis as a novel heterocycle to its current status as a privileged structure in medicinal chemistry, the journey has been driven by key conceptual breakthroughs. The elucidation of the 1,3-dipolar cycloaddition mechanism provided a rational basis for synthesis, while the recognition of the tetrazole ring as a superior bioisostere for the carboxylic acid group unlocked its immense pharmacological potential. The continuous refinement of synthetic methodologies—from high-temperature reactions to elegant, reusable catalytic systems—ensures that chemists can readily access diverse phenyltetrazole derivatives for future drug discovery campaigns. As researchers continue to tackle complex diseases, the versatile, stable, and potent phenyltetrazole scaffold is certain to remain an indispensable tool in the development of the next generation of medicines.
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole via Lewis Acid Catalysis
This protocol is a representative example of a modern, catalyzed synthesis of the parent phenyltetrazole compound.
Rationale: This method utilizes zinc chloride as a mild and effective Lewis acid to activate the benzonitrile substrate, allowing the reaction to proceed under more controlled conditions than traditional high-temperature methods. DMF is used as the solvent due to its ability to dissolve both the organic nitrile and the inorganic azide salt.[17] The acidic workup protonates the newly formed tetrazolate anion, causing the neutral product to precipitate from the aqueous solution.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzonitrile (1.0 eq), sodium azide (NaN₃, 2.0 eq), and anhydrous zinc chloride (ZnCl₂, 1.0 eq).
-
Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to 120 °C and maintain stirring for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the benzonitrile starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 100 mL of ice-water.
-
Acidify the aqueous solution to pH ~2 by the slow addition of 4N hydrochloric acid (HCl). A white precipitate should form.
-
-
Isolation:
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) to remove any inorganic salts.
-
-
Purification & Characterization:
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 5-phenyl-1H-tetrazole as a white crystalline solid.
-
Dry the product under vacuum.
-
Characterize the final product by determining its melting point and acquiring ¹H NMR and ¹³C NMR spectra to confirm its structure and purity.[11]
-
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Synthesis of 1H-tetrazoles from nitriles and sodium azide in water. J. Org. Chem., 66, 7945-7950.
-
Bassyouni, F., et al. (2008). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. PubMed.
-
Koguro, K., et al. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. SYNTHESIS.
-
Donnelly-Roberts, D. L., et al. (2005). Structure-Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists. Journal of Medicinal Chemistry.
-
Karimi, B., et al. (2022). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing.
-
Gentry, R. C., et al. (2023). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. American Chemical Society.
-
Chen, L., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Publishing.
-
Rajeswari, R., et al. (2024). Synthesis and structure–activity relationship studies of phenylene-bis-tetrazole derivatives. ResearchGate.
-
Raju, R., et al. (2015). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate.
-
ChemHelpASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube.
-
Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications.
-
Donnelly-Roberts, D. L., et al. (2006). Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists. Journal of Medicinal Chemistry.
-
Donnelly-Roberts, D. L., et al. (2006). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. PubMed.
-
Ramirez, J. A., et al. (2023). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst. ACS Publications.
-
Wang, X., et al. (2022). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online.
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting.
-
Ibarra, I. A., et al. (2018). Synthesis of new bis 1‒ and 5‒substituted 1H-tetrazoles via Huisgen-type 1,3-dipolar cycloadditions. Sciforum.
-
Li, Z. Y., et al. (2009). Synthesis and anti-histamine release activity of phenyl tetrazole compounds. Stockton University.
-
Li, Z. Y., et al. (2009). [Synthesis and anti-histamine release activity of phenyl tetrazole compounds]. PubMed.
-
Vishwakarma, S., et al. (2022). Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... ResearchGate.
-
Vishwakarma, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
-
Vishwakarma, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH.
-
George, S., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research.
-
Davoodnia, A., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry.
-
Ghorbani-Vaghei, R., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega.
-
Amblard, F., et al. (2006). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. PMC - NIH.
-
Sigma-Aldrich. 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1. Sigma-Aldrich.
-
ChemicalBook. 5-Phenyltetrazole 18039-42-4 wiki. ChemicalBook.
-
Ibarra, I. A., et al. (2018). (PDF) Synthesis of New bis 1- and 5-Substituted 1H-Tetrazoles via Huisgen-Type 1,3-Dipolar Cycloadditions. ResearchGate.
-
ChemicalBook. 1H-Tetrazole, 5-bromo-1-phenyl- synthesis. ChemicalBook.
-
Wang, C. X., & Bian, M. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central.
-
Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
-
Zhang, L., et al. (2018). Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. PubMed.
-
Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.
-
Wikipedia. 1,3-Dipolar cycloaddition. Wikipedia.
-
Grishina, A., & Antonenko, D. V. (2023). Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena. ResearchGate.
-
Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. PMC - PubMed Central - NIH.
-
Aljamali, N. M. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate.
-
Wikipedia. Tetrazole. Wikipedia.
-
Ostrovskii, V. A., & Koldobskii, G. I. (2017). Developments in Tetrazole Chemistry (2009–16). ResearchGate.
-
Ostrovskii, V. A., et al. (2003). Medicinal chemistry of tetrazoles. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazole - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 15. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 1H-Tetrazole synthesis [organic-chemistry.org]
- 19. scielo.org.za [scielo.org.za]
- 20. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for synthesizing [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid derivatives
An In-Depth Guide to the Synthesis of [(1-Phenyl-1H-tetrazol-5-yl)thio]acetic Acid Derivatives
Introduction: The Significance of Tetrazole-Thioacetic Acid Scaffolds
In the landscape of medicinal chemistry, the tetrazole ring is a privileged scaffold, widely recognized as a metabolically stable bioisostere for the carboxylic acid functional group.[1][2] This substitution can enhance the pharmacokinetic profile of a drug candidate, improving its lipophilicity, membrane permeability, and metabolic resistance.[3] When combined with a thioacetic acid linker, the resulting [(1-aryl-1H-tetrazol-5-yl)thio]acetic acid derivatives become versatile building blocks for creating novel therapeutic agents. These compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][4]
This guide provides a detailed, research-grade protocol for the synthesis of this compound, a foundational member of this important class of compounds. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss critical parameters for success. This document is intended for researchers and scientists in organic synthesis and drug development.
Overall Synthetic Strategy
The synthesis is a robust two-step process. The first step involves the formation of the core heterocyclic intermediate, 1-phenyl-1H-tetrazole-5-thiol. The second step is a nucleophilic substitution reaction where the thiol intermediate is S-alkylated using an appropriate halo-acetic acid derivative.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol
This initial step constructs the core tetrazole ring system. The most common and efficient method is the [3+2] cycloaddition reaction between an isothiocyanate and an azide.[1][3]
Reaction Mechanism: [3+2] Cycloaddition
The reaction proceeds via the addition of the azide anion to the electrophilic carbon of the isothiocyanate. The resulting intermediate undergoes cyclization, followed by protonation during workup, to yield the stable tetrazole-5-thiol. The thione tautomer is generally considered to be the more stable form for this class of compounds.[5]
Caption: Simplified mechanism for tetrazole-5-thiol formation.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Moles |
| Phenyl Isothiocyanate | C₇H₅NS | 135.19 | 13.52 g | 0.10 |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 7.80 g | 0.12 |
| Deionized Water | H₂O | 18.02 | 100 mL | - |
| Concentrated HCl | HCl | 36.46 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | For drying | - |
Procedure
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenyl isothiocyanate (0.10 mol) and deionized water (100 mL).
-
Reagent Addition : To the stirring suspension, carefully add sodium azide (0.12 mol) in one portion.
-
Safety Note : Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, brass, copper, lead, and silver.
-
-
Reflux : Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Filtration : After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Filter the cooled mixture to remove any unreacted starting material or byproducts.
-
Acidification : Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. This protonates the thiolate, causing the product to precipitate.
-
Isolation : Collect the resulting white to pale yellow solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Drying : Dry the product under vacuum or in a desiccator over P₂O₅. The typical yield for this reaction is high, often in the range of 85-95%.[6] The product, 1-phenyl-1H-tetrazole-5-thiol (CAS 86-93-1), can be used in the next step without further purification if the melting point is sharp and consistent with literature values (approx. 150-152°C with decomposition).[7]
Part 2: Synthesis of this compound
This step involves the S-alkylation of the thiol intermediate with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Reaction Mechanism: S-Alkylation and Hydrolysis
The S-alkylation is a classic Williamson ether synthesis-type reaction, proceeding via an Sₙ2 mechanism. The tetrazole-thiol is deprotonated by a mild base to form a potent thiolate nucleophile, which then attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion. The subsequent hydrolysis of the ethyl ester to the carboxylic acid can be achieved under either basic or acidic conditions.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Moles |
| 1-Phenyl-1H-tetrazole-5-thiol | C₇H₆N₄S | 178.21 | 8.91 g | 0.05 |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 9.18 g | 0.055 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 8.29 g | 0.06 |
| Acetone | C₃H₆O | 58.08 | 150 mL | - |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 3.0 g | 0.075 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Deionized Water | H₂O | 18.02 | 50 mL | - |
Procedure: S-Alkylation
-
Reaction Setup : To a 250 mL round-bottom flask, add 1-phenyl-1H-tetrazole-5-thiol (0.05 mol), anhydrous potassium carbonate (0.06 mol), and acetone (150 mL).
-
Reagent Addition : Stir the suspension vigorously at room temperature. Add ethyl bromoacetate (0.055 mol) dropwise over 10-15 minutes.
-
Reaction : Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).
-
Workup : Once the reaction is complete, filter off the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.
-
Isolation of Ester Intermediate : Concentrate the filtrate under reduced pressure to obtain the crude ester, ethyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate, as an oil or low-melting solid. This intermediate can be carried forward directly to the hydrolysis step.
Procedure: Ester Hydrolysis
-
Saponification : Dissolve the crude ester intermediate in a mixture of ethanol (50 mL) and a solution of sodium hydroxide (0.075 mol) in water (50 mL).
-
Reflux : Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Solvent Removal : After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidification : Dilute the remaining aqueous solution with water (approx. 50 mL) and cool it in an ice bath. Acidify to pH 2-3 with concentrated HCl. The final product, this compound (CAS 46505-33-3), will precipitate as a white solid.[8]
-
Purification : Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to obtain a highly pure product.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
¹H NMR : To confirm the proton environments. For the final product, expect to see signals for the phenyl protons and a singlet for the methylene protons of the acetic acid group.
-
¹³C NMR : To confirm the carbon skeleton of the molecule.
-
FT-IR Spectroscopy : To identify key functional groups. Look for the characteristic C=O stretch of the carboxylic acid and the various bonds within the tetrazole and phenyl rings.
-
Mass Spectrometry : To confirm the molecular weight of the synthesized compound.
-
Melting Point : A sharp melting point is a good indicator of purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low Yield | Incomplete reaction. | Ensure adequate reflux time. Check the purity of the phenyl isothiocyanate. |
| Product lost during workup. | Be careful during acidification; add acid slowly to control precipitation and particle size for efficient filtration. | |
| Step 2: Incomplete Alkylation | Base is not strong enough or is wet. | Use anhydrous potassium carbonate and ensure the acetone is dry. |
| Reaction time is too short. | Allow the reaction to stir for a longer period, monitoring by TLC. | |
| Step 3: Incomplete Hydrolysis | Insufficient base or reaction time. | Ensure at least 1.5 equivalents of NaOH are used and reflux for an adequate time. |
References
- Vertex AI Search. (2024).
- Google Patents. (1978).
- PrepChem. (n.d.). Synthesis of 1-hexyl-1H-tetrazole-5-thiol.
- Google Patents. (1985).
-
Bentham Science. (2018). Tetrazoles: Synthesis and Biological Activity. Retrieved from [Link]
-
Semantic Scholar. (2011). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. Retrieved from [Link]
-
ResearchGate. (2018). Tetrazoles: Synthesis and Biological Activity. Retrieved from [Link]
- Ibn Al-Haitham Journal for Pure and Applied Sciences. (2018).
-
ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Retrieved from [Link]
- ResearchGate. (2018). (PDF) Tetrazoles: Synthesis and Biological Activity.
-
National Institutes of Health. (2023). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. PMC. Retrieved from [Link]
- Organic Chemistry Portal. (2021).
- ResearchGate. (2020).
- ResearchGate. (2007). Efficient synthesis of 1‐substituted‐4‐phenyl‐1, 4‐dihydro‐5H‐tetrazole‐5‐thione and (1‐phenyl‐1H‐tetrazol‐5‐yl)
-
PubMed. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. Retrieved from [Link]
- Semantic Scholar. (2016).
-
NIST WebBook. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. Retrieved from [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]
- 8. matrixscientific.com [matrixscientific.com]
The Versatile Synthon: Application Notes and Protocols for [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid in Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug development, the identification and utilization of "privileged structures" – molecular scaffolds capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, represents one such privileged scaffold. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for carboxylic acids have led to its incorporation into a multitude of approved drugs.
This guide focuses on a particularly valuable building block derived from this scaffold: [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid . The strategic placement of a thioacetic acid linker at the 5-position of the 1-phenyltetrazole core provides a versatile handle for a wide array of synthetic transformations. The presence of a reactive carboxylic acid group, a nucleophilic sulfur atom, and the stable tetrazole ring makes this compound a powerful synthon for the construction of novel, complex heterocyclic systems with significant pharmacological potential. Derivatives of this and related structures have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties[1].
This document provides a comprehensive overview of the synthesis and application of this compound, offering detailed, field-proven protocols for its preparation and its use in the synthesis of promising heterocyclic compounds.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.
| Property | Value |
| CAS Number | 46505-33-3 |
| Molecular Formula | C₉H₈N₄O₂S |
| Molecular Weight | 236.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. |
Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Synthesis of the Building Block: A Step-by-Step Protocol
The synthesis of this compound is a straightforward two-step process, commencing with the formation of the tetrazole-thiol precursor, followed by S-alkylation.
Part 1: Synthesis of 1-phenyl-1H-tetrazole-5-thiol
The initial step involves the cyclization of phenyl isothiocyanate with sodium azide. This reaction proceeds readily in an aqueous medium, offering a greener and safer alternative to many traditional organic syntheses.
Workflow for the synthesis of 1-phenyl-1H-tetrazole-5-thiol.
Protocol 1: Synthesis of 1-phenyl-1H-tetrazole-5-thiol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenyl isothiocyanate (1.0 eq) and sodium azide (1.2 eq) to water.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. Acidify the reaction mixture with a dilute solution of hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3. This will precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure 1-phenyl-1H-tetrazole-5-thiol as a white solid.
Part 2: Synthesis of this compound
The second step is a classic S-alkylation reaction where the thiol is reacted with chloroacetic acid in the presence of a base. The base deprotonates the thiol, forming a more nucleophilic thiolate anion, which then displaces the chloride from chloroacetic acid.
Workflow for the S-alkylation to form the final product.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) in a suitable solvent such as absolute ethanol.
-
Base Addition: Add a base (e.g., sodium ethoxide, 1.1 eq, or anhydrous potassium carbonate, 1.5 eq) to the solution and stir for 15-20 minutes at room temperature to ensure the formation of the thiolate salt.
-
Alkylation: To this mixture, add a solution of chloroacetic acid (1.1 eq) in the same solvent dropwise.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with dilute HCl to a pH of 2-3 to precipitate the product.
-
Purification: Filter the solid, wash thoroughly with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) will afford pure this compound.
Applications in Heterocyclic Synthesis
The true utility of this compound lies in its ability to serve as a versatile precursor for a variety of heterocyclic systems. The carboxylic acid functionality is a key reactive site for cyclocondensation reactions.
Application 1: Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives
1,3,4-Thiadiazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of pharmacological activities. The reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent is a well-established method for their synthesis.
Reaction Scheme:
This compound can be reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid to yield 5-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)-1,3,4-thiadiazol-2-amine.
Synthesis of 1,3,4-thiadiazole derivatives.
Protocol 3: Synthesis of 5-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)-1,3,4-thiadiazol-2-amine
-
Reaction Setup: In a round-bottom flask, create a mixture of this compound (1.0 eq) and thiosemicarbazide (1.1 eq).
-
Reagent Addition: Carefully add a dehydrating agent, such as phosphorus oxychloride (2.0-3.0 eq), dropwise to the mixture under cooling in an ice bath.
-
Reaction Execution: After the addition is complete, slowly warm the mixture to room temperature and then heat to 70-80 °C for 2-3 hours.
-
Work-up and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) to precipitate the product.
-
Purification: Filter the solid product, wash with water, and dry. Recrystallization from a suitable solvent like ethanol will yield the pure 1,3,4-thiadiazole derivative.
Application 2: Synthesis of 2,3-disubstituted-4-thiazolidinone Derivatives
4-Thiazolidinones are another important class of heterocyclic compounds with diverse biological activities. They are commonly synthesized via the reaction of a Schiff base with thioglycolic acid. A plausible synthetic route starting from our building block would involve a multi-step sequence.
Synthetic Strategy:
-
Amide Formation: Convert the carboxylic acid group of this compound into an amide by reacting it with an appropriate aromatic amine in the presence of a coupling agent.
-
Schiff Base Formation: The resulting amide can then be used to form a Schiff base, although a more direct route would be to first synthesize the corresponding acyl hydrazide and then react it with an aromatic aldehyde.
-
Cyclization: The Schiff base is then cyclized with thioglycolic acid to form the 4-thiazolidinone ring.
Given the multi-step nature, a more direct application of the thioacetic acid moiety is in the synthesis of 2-thioxo-4-thiazolidinones.
Characterization Data of Representative Compounds
Thorough characterization of synthesized compounds is essential for verifying their structure and purity. Below is a table of expected characterization data for the building block and a representative derivative, based on literature values for analogous compounds.
| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| 1-phenyl-1H-tetrazole-5-thiol | 147-150 | 7.5-7.7 (m, 5H, Ar-H), 14.0 (br s, 1H, SH) | 3100-2500 (SH), 1600 (C=N), 1500 (C=C) |
| This compound | 162-165 | 4.1 (s, 2H, SCH₂), 7.5-7.7 (m, 5H, Ar-H), 12.5 (br s, 1H, COOH) | 3300-2500 (OH), 1710 (C=O), 1600 (C=N) |
| 5-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)-1,3,4-thiadiazol-2-amine | >200 | 4.3 (s, 2H, SCH₂), 7.2 (s, 2H, NH₂), 7.5-7.7 (m, 5H, Ar-H) | 3300, 3150 (NH₂), 1620 (C=N), 1500 (C=C) |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of multiple reactive sites allow for the construction of a diverse array of complex heterocyclic molecules. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this synthon. The continued exploration of new reactions and the synthesis of novel derivatives based on this scaffold are expected to yield compounds with significant therapeutic potential, further solidifying the importance of tetrazole-based building blocks in medicinal chemistry.
References
-
Al-Masoudi, N. A., & Al-Sultani, A. A. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142. ([Link])
-
Fathalla, W., & Ali, I. A. I. (2007). Efficient synthesis of 1‐substituted‐4‐phenyl‐1, 4‐dihydro‐5H‐tetrazole‐5‐thione and (1‐phenyl‐1H‐tetrazol‐5‐yl)thioacetyl derivatives. Heteroatom Chemistry, 18(6), 637-643. ([Link])
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
-
Patel, R. V., Patel, P. K., & Kumari, P. (2014). Synthesis and biological activity of thiazolidinone containing heterocyclic compound. Journal of Chemical and Pharmaceutical Research, 6(7), 153-159. ([Link])
- Siddiqui, N., Ahsan, W., & Alam, M. S. (2008). 1,3,4-Oxadiazoles: A versatile scaffold for drug design. Recent Patents on Anti-Infective Drug Discovery, 3(1), 51-66.
Sources
The Versatility of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid in Medicinal Chemistry: A Guide to Application and Protocol
The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, particularly its ability to act as a bioisostere of the carboxylic acid group, have led to its incorporation into a multitude of therapeutic agents, enhancing their metabolic stability and pharmacokinetic profiles.[1][2][3][4] This guide focuses on a key derivative, [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid, and its applications in drug discovery. We will delve into its synthesis, biological significance, and provide detailed protocols for its utilization and evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource.
The Scientific Rationale: Why this compound?
The core of this molecule's utility lies in the synergistic combination of the 1-phenyl-1H-tetrazole-5-thiol core and the acetic acid side chain. The tetrazole ring, with a pKa similar to that of carboxylic acids, can engage in similar hydrogen bonding interactions with biological targets.[5][6] However, it is generally more resistant to metabolic degradation, such as β-oxidation, which can lead to a longer duration of action for drugs containing this group.[7] The phenyl substitution on the tetrazole ring provides a lipophilic handle that can be modified to tune the molecule's properties, while the thioacetic acid moiety offers a reactive point for further chemical elaboration into amides, esters, and other derivatives.
The applications of tetrazole-containing compounds are broad, spanning antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[1][6] Derivatives of 1-phenyl-1H-tetrazole-5-thiol have specifically shown promise as antibacterial agents.[8]
Synthesis and Derivatization: A Step-by-Step Protocol
The synthesis of this compound is a straightforward process that begins with the commercially available 1-phenyl-1H-tetrazole-5-thiol.
Synthesis of this compound
This protocol outlines the alkylation of 1-phenyl-1H-tetrazole-5-thiol with an α-haloacetic acid derivative.
Materials:
-
1-phenyl-1H-tetrazole-5-thiol (commercially available)[9]
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard glassware (round-bottom flask, condenser, separatory funnel, etc.)
Protocol:
-
Alkylation:
-
In a 250 mL round-bottom flask, dissolve 1-phenyl-1H-tetrazole-5-thiol (10 mmol) in 100 mL of acetone.
-
Add potassium carbonate (20 mmol) to the solution.
-
To this stirring suspension, add ethyl bromoacetate (12 mmol) dropwise.
-
Attach a condenser and reflux the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Ester Isolation:
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Remove the acetone using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (3 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol (50 mL) and 2M sodium hydroxide (30 mL).
-
Stir the mixture at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC).
-
-
Acidification and Product Isolation:
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.
-
The product, this compound, will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford the final product.
-
Workflow for Synthesis and Derivatization
Caption: Synthetic pathway to this compound and subsequent derivatization.
Biological Evaluation: Protocols for Screening
Given the known antibacterial activity of related compounds, a primary application of this compound and its derivatives is in the discovery of new antimicrobial agents.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of Test Compounds:
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the test compound dilutions.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The IC₅₀ value (concentration that inhibits 50% of cell growth) can then be calculated.
-
Structure-Activity Relationship (SAR) and Data
The biological activity of derivatives of this compound can be significantly influenced by the nature of the substituents.
| Compound/Derivative | Target/Assay | Activity (IC₅₀/MIC) | Reference |
| Derivative of 1-phenyl-1H-tetrazole-5-thiol (A2) | E. coli | High Inhibition | [8] |
| Derivative of 1-phenyl-1H-tetrazole-5-thiol (A13) | S. aureus | High Inhibition | [8] |
| 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxadiazol-2-amines | PTP1B Inhibition | Active | [10] |
| 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxadiazol-2-amines | Candida albicans | Active | [10] |
Key SAR Insights:
-
Amide/Hydrazide Formation: Conversion of the carboxylic acid to various amides and hydrazides is a common strategy to explore the chemical space and can lead to enhanced biological activity.
-
Heterocyclic Scaffolds: Further cyclization of hydrazide intermediates into oxadiazoles or thiadiazoles can introduce new pharmacophoric features and improve target engagement.[10]
-
Substitution on the Phenyl Ring: Modification of the phenyl ring on the tetrazole core with different substituents (e.g., electron-donating or electron-withdrawing groups) can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its biological activity and pharmacokinetic profile.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the bioisosteric nature of the tetrazole ring make it an attractive starting point for the development of novel therapeutic agents. The protocols provided herein offer a foundation for researchers to synthesize, derivatize, and evaluate this compound and its analogues for a range of biological activities. Future work in this area could focus on the synthesis of focused libraries of derivatives and their screening against a wider array of biological targets to unlock the full therapeutic potential of this promising chemical scaffold.
References
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025).
- Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher.
- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. (2024). Life Chemicals.
- Tetrazoles via Multicomponent Reactions. (2019).
- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023). Al-Nahrain Journal of Science.
- 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1. Sigma-Aldrich.
- CAS No : 86-93-1| Chemical Name : 1-Phenyl-1H-tetrazole-5-thiol.
- Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. (2025).
- Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. (2019).
- Applications of 1H-Tetrazole in Medicinal Chemistry: Applic
- This compound.
- This compound | CAS 46505-33-3. SCBT.
- Tetrazolium Compounds: Synthesis and Applications in Medicine. (2014). PubMed Central.
- Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines. (2011). PubMed.
- 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. (2002). Bioorganic & Medicinal Chemistry.
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-苯基-1H-四唑-5-硫醇 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
use of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid as a corrosion inhibitor
An Application Guide to [(1-phenyl-1H-tetrazol-5-yl)thio]acetic Acid as a High-Efficacy Corrosion Inhibitor
Introduction
The electrochemical degradation of metals, or corrosion, represents a significant challenge across numerous industries, leading to structural failures, operational disruptions, and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments encountered in industrial cleaning, oil and gas exploration, and chemical processing.[1] An effective inhibitor functions by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive electrochemical reactions.[2]
Among the various classes of organic inhibitors, nitrogen- and sulfur-containing heterocyclic compounds have demonstrated exceptional performance. Tetrazole derivatives, in particular, are recognized for their robust corrosion inhibition properties, which stem from the presence of multiple nitrogen atoms and their ability to form stable complexes with metal ions.[1] This application note provides a detailed technical guide for researchers and industry professionals on the use of a specific, highly promising tetrazole derivative: This compound (PTA) .
PTA combines the essential features of an excellent corrosion inhibitor: the tetrazole ring for strong coordination, a phenyl group which can enhance surface coverage, and a thioacetic acid group that provides an additional anchoring point to the metal surface. This guide will cover the inhibitor's mechanism of action, a detailed synthesis protocol, and comprehensive methodologies for evaluating its performance using standard electrochemical techniques.
Part 1: Mechanism of Corrosion Inhibition
The efficacy of this compound as a corrosion inhibitor is rooted in its molecular structure and its ability to adsorb strongly onto a metal surface, displacing water molecules and corrosive ions. The inhibition mechanism is a combination of physical and chemical adsorption (chemisorption).[3]
-
Initial Physisorption: In an acidic solution, the PTA molecule can become protonated. This creates a cationic species that can be electrostatically attracted to the metal surface, which is typically negatively charged in acidic media due to the adsorption of anions (e.g., Cl⁻, SO₄²⁻).
-
Chemisorption and Film Formation: The primary inhibitory action comes from chemisorption. The PTA molecule possesses multiple active centers for adsorption:
-
Tetrazole Ring: The four nitrogen atoms in the tetrazole ring have lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms (e.g., iron), forming strong coordinate bonds.
-
Sulfur Atom: The sulfur atom in the thio-ether linkage is another electron-rich site that can coordinate with the metal surface.
-
Oxygen Atoms: The carboxyl group's oxygen atoms also possess lone electron pairs, offering additional sites for interaction.
-
π-Electrons: The π-electrons of the phenyl ring can interact with the metal surface, enhancing the surface coverage and stability of the adsorbed film.
-
This multi-center adsorption leads to the formation of a dense, stable, and hydrophobic protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the aggressive corrosive environment and significantly slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[4][5]
Caption: Proposed mechanism of PTA forming a protective film on a metal surface.
Part 2: Synthesis Protocol for this compound
This protocol details the synthesis of PTA, which typically involves the alkylation of 1-phenyl-1H-tetrazole-5-thiol with an acetic acid derivative.[6][7]
2.1. Required Reagents and Equipment
-
Reagents:
-
1-phenyl-1H-tetrazole-5-thiol
-
Ethyl chloroacetate or Chloroacetic acid
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or Acetone (as solvent)
-
Hydrochloric acid (HCl) (for acidification)
-
Distilled water
-
Anhydrous sodium sulfate (for drying)
-
-
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Beakers, graduated cylinders, and funnels
-
Büchner funnel and vacuum flask for filtration
-
pH paper or pH meter
-
Rotary evaporator
-
Standard laboratory glassware
-
2.2. Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of PTA.
2.3. Step-by-Step Procedure
-
Dissolution: In a 250 mL round-bottom flask, dissolve one molar equivalent of 1-phenyl-1H-tetrazole-5-thiol and one molar equivalent of sodium hydroxide in approximately 100 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Alkylation: While stirring, add one molar equivalent of chloroacetic acid to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the resulting residue in a minimum amount of distilled water. Cool the solution in an ice bath and slowly acidify it by adding dilute hydrochloric acid dropwise until the pH reaches approximately 2-3. A white precipitate of this compound will form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid several times with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from an ethanol-water mixture to yield pure PTA. Dry the final product in a desiccator.
Safety Precaution: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform the reaction in a well-ventilated fume hood.
Part 3: Protocols for Performance Evaluation
The effectiveness of PTA as a corrosion inhibitor is quantified primarily through electrochemical methods. These techniques are rapid, highly sensitive, and provide detailed information about the corrosion process.[8][9] The two most common methods are Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization.[10][11]
3.1. General Setup
-
Working Electrode (WE): A sample of the metal to be protected (e.g., mild steel, copper) with a known surface area (e.g., 1 cm²). The sample should be polished with successively finer grades of emery paper, degreased with acetone, washed with distilled water, and dried before each experiment.[12]
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): A platinum or graphite rod/sheet with a surface area much larger than the working electrode.
-
Electrochemical Cell: A glass cell containing the corrosive medium and the three-electrode setup.
-
Potentiostat/Galvanostat: An instrument capable of performing EIS and potentiodynamic scans.
Sources
- 1. An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. electrochemsci.org [electrochemsci.org]
- 5. electrochemsci.org [electrochemsci.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. content.ampp.org [content.ampp.org]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS) (Book) | OSTI.GOV [osti.gov]
- 11. ijcsi.pro [ijcsi.pro]
- 12. content.ampp.org [content.ampp.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Phenyl-1H-tetrazole-5-thiol
Introduction: The Versatility of the Tetrazole Thioether Scaffold in Modern Drug Discovery
The 1-phenyl-1H-tetrazole-5-thiol scaffold is a cornerstone in medicinal chemistry, primarily due to the tetrazole ring serving as a bioisosteric replacement for the carboxylic acid group. This substitution enhances the lipophilicity and metabolic stability of drug candidates, often leading to improved pharmacokinetic profiles. The thiol group at the 5-position presents a reactive handle for introducing a diverse array of substituents through nucleophilic substitution, yielding a library of 5-thioether tetrazole derivatives. These derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, making them privileged structures in drug development programs.[1][2][3][4]
This guide provides a comprehensive overview of the experimental setup for conducting nucleophilic substitution reactions with 1-phenyl-1H-tetrazole-5-thiol. We will delve into the mechanistic rationale behind the synthetic protocols, offering detailed, step-by-step procedures for S-alkylation with various electrophiles, and discuss the critical parameters that govern reaction outcomes, including regioselectivity.
Mechanistic Insights: Thione-Thiol Tautomerism and Regioselectivity
1-Phenyl-1H-tetrazole-5-thiol exists in a tautomeric equilibrium between the thiol and thione forms. In the presence of a base, the proton is abstracted to form a thiolate anion, which is a soft nucleophile. This anion is a hybrid of two resonance structures, with the negative charge delocalized between the sulfur atom and the nitrogen atoms of the tetrazole ring.
The regioselectivity of the alkylation (S- vs. N-alkylation) is a critical aspect of the reaction and is influenced by several factors, including the nature of the electrophile, the solvent, the base, and the reaction temperature. According to Hard-Soft Acid-Base (HSAB) theory, soft electrophiles will preferentially react at the soft sulfur center (S-alkylation), while hard electrophiles will favor the harder nitrogen centers (N-alkylation). However, kinetic and thermodynamic control can also play a significant role. For instance, S-alkylation is often the kinetically favored process, while N-alkylation can be the thermodynamically more stable outcome under certain conditions.[5][6] A study has shown that temperature can be a key determinant in the reaction with α,β-unsaturated systems, with S-Michael adducts forming at room temperature and N-Michael adducts at elevated temperatures.[5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media | Semantic Scholar [semanticscholar.org]
Comprehensive Analytical Strategies for Purity Characterization of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization and purity assessment of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid. Ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly impacting safety and efficacy. This guide is designed for researchers, analytical scientists, and quality control professionals, offering both the theoretical basis and practical, step-by-step protocols for a multi-faceted analytical approach. We will cover chromatographic, spectroscopic, and thermal methods, emphasizing the causality behind experimental choices and grounding the protocols in established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.
Introduction and Physicochemical Profile
This compound is a heterocyclic compound featuring a phenyl-substituted tetrazole ring linked to an acetic acid moiety via a thioether bridge. The unique combination of these functional groups—a tetrazole ring (a metabolically stable surrogate for a carboxylic acid), a thioether, and a carboxylic acid—makes it a molecule of interest in medicinal chemistry. The purity of such a compound is paramount, as even trace impurities can alter its biological activity, toxicity profile, and stability.
A robust analytical strategy does not rely on a single technique but integrates the orthogonal strengths of several methods to build a complete purity profile. This note will detail the application of High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity detection, Mass Spectrometry (MS) for molecular weight confirmation and impurity identification, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural verification, and Thermal Analysis (DSC/TGA) for assessing thermal properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Structure | ![]() | - |
| CAS Number | 46505-33-3 | [1][2] |
| Molecular Formula | C₉H₈N₄O₂S | [2] |
| Molecular Weight | 236.25 g/mol | [2] |
| Appearance | White to off-white crystalline powder (predicted) | [3] |
| Melting Point | ~145 °C (decomposes) for the parent thiol | |
| Solubility | Soluble in ethanol, methanol, DMSO, aqueous base |
Integrated Analytical Workflow for Purity Assessment
A comprehensive purity assessment involves a logical flow of experiments. The primary goal is to quantify the main component, detect all impurities above a certain threshold, identify their structures, and understand the compound's overall stability.
Caption: Integrated workflow for purity characterization.
Chromatographic Analysis: HPLC for Quantitative Purity
Application Note
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for determining the purity of small organic molecules. Its high resolution allows for the separation of the main compound from process-related impurities and degradation products. For this compound, a reversed-phase (RP-HPLC) method is ideal. The nonpolar stationary phase (e.g., C18) will retain the molecule, and a polar mobile phase will elute it. The phenyl and tetrazole moieties provide strong UV chromophores, enabling sensitive detection. The method's primary objective is to calculate the purity as a percentage of the total peak area (Area %).
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 stationary phase (e.g., Agilent Zorbax, Waters SunFire), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Acetonitrile.
-
Rationale: Formic acid is a mass spectrometry-compatible modifier that ensures the carboxylic acid group is protonated, leading to better peak shape. Acetonitrile is a common organic modifier providing good separation efficiency.[4][5]
-
-
Gradient Elution:
-
A gradient is recommended to ensure elution of both polar and nonpolar impurities.
-
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm. Rationale: This wavelength is a good starting point for aromatic compounds; a DAD detector should be used to scan for the optimal absorbance maximum.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.
-
Data Analysis: Integrate all peaks. Calculate purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Structural Elucidation and Confirmation
Mass Spectrometry (MS)
Application Note Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and for identifying unknown impurities.[6] Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar molecules. Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) modes is recommended. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide definitive structural information. For tetrazole-containing compounds, characteristic fragmentation often involves the loss of nitrogen molecules (N₂) or hydrazoic acid (HN₃).[7]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).
-
Chromatography: Use the HPLC method described in Section 3.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative modes.
-
Scan Range: m/z 50 - 500.
-
Data Interpretation:
-
Expected Ions:
-
Positive Mode: [M+H]⁺ at m/z 237.04.
-
Negative Mode: [M-H]⁻ at m/z 235.02.
-
-
Fragmentation: In MS/MS analysis of the parent ion, look for characteristic losses. A plausible fragmentation in negative mode is the loss of CO₂ (44 Da) from the carboxylate group, followed by other cleavages. In positive mode, fragmentation of the tetrazole ring is common.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note NMR spectroscopy provides unambiguous structural confirmation.[6] Both ¹H and ¹³C NMR are essential. The chemical shifts and coupling patterns of the signals are unique to the molecule's structure, and integration of the ¹H NMR signals confirms the relative number of protons in different environments. This technique is highly effective for identifying and quantifying impurities if their signals do not overlap with the main compound.[9][10]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]
-
Instrumentation: 300 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Standard single-pulse experiment. A relaxation delay of 1-2 seconds and 16-64 scans are typically sufficient.
-
¹³C NMR: Standard proton-decoupled experiment. A longer relaxation delay (2-5 s) and more scans are required due to the low natural abundance of ¹³C.
-
-
Expected Chemical Shifts (Predicted):
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | Rationale / Source |
| Phenyl Protons | 7.5 - 7.8 (multiplet) | 120 - 135 | Typical aromatic region. |
| Methylene Protons (-S-CH₂ -) | ~4.1 (singlet) | ~35 | Adjacent to electron-withdrawing sulfur and carbonyl groups. |
| Carboxyl Proton (-COOH ) | 10 - 13 (broad singlet) | - | Highly deshielded acidic proton. |
| Carboxyl Carbon (-C OOH) | - | ~170 | Typical for carboxylic acids. |
| Tetrazole Carbon (C5) | - | ~155 | Deshielded carbon within the heterocyclic ring.[6][8] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. By identifying characteristic vibrational frequencies, it verifies that the synthesized material is consistent with its intended structure.
Experimental Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| N=N, C=N (Tetrazole) | 1200-1600 | Ring Vibrations[11] |
| C-S (Thioether) | 600-800 | Stretching |
Thermal Analysis
Application Note Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides information on the thermal properties of the material, such as melting point, decomposition temperature, and the presence of solvates or hydrates.[12] A sharp melting endotherm in DSC can be an indicator of high purity.[13] TGA measures mass loss as a function of temperature, indicating when the compound starts to decompose.[14]
Experimental Protocol: DSC/TGA
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or platinum pan.
-
Method: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Interpretation:
-
DSC: Look for a sharp endothermic peak corresponding to the melting point. Broad peaks may suggest the presence of impurities.
-
TGA: Observe the onset temperature of weight loss, which indicates the beginning of thermal decomposition. Any significant weight loss before the main decomposition could indicate the loss of residual solvent or water.
-
Method Validation and Trustworthiness
To ensure that the analytical data is reliable and fit for its intended purpose, the primary assay method (HPLC) must be validated according to ICH Q2(R2) guidelines.[15][16][17] This process establishes, through documented evidence, that the method's performance characteristics meet the requirements for the analytical applications.
Caption: Workflow for HPLC method validation per ICH guidelines.
Table 2: Key Validation Parameters for the HPLC Purity Assay
| Parameter | Purpose | Typical Acceptance Criteria | Source(s) |
| Specificity | To ensure the method can assess the analyte in the presence of impurities, degradants, or excipients. | Peak purity analysis (DAD), resolution > 2 between adjacent peaks. | [18] |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. | [18] |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% to 102.0% recovery of spiked samples. | [18] |
| Precision | To assess the degree of scatter between a series of measurements (Repeatability, Intermediate Precision). | RSD ≤ 2.0% for the main peak area. | [15] |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear. | Defined by linearity and accuracy studies. | [16] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters remain within limits. | [18] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. | [18] |
Conclusion
The characterization of this compound purity requires a multi-pronged analytical approach. While RP-HPLC serves as the core technique for quantitative purity assessment, it must be complemented by spectroscopic and thermal methods to provide a complete and unambiguous profile of the compound. Mass spectrometry confirms molecular identity, NMR provides definitive structural proof, FTIR verifies functional groups, and thermal analysis assesses physical properties and stability. Adherence to rigorous method validation principles, as outlined by ICH guidelines, ensures the trustworthiness and scientific integrity of the generated data, which is essential for advancing drug development and research programs.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- R. N. Butler, T. M. McEvoy, F. L. Scott, M. R. D. Sequeira. (n.d.). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Journal of the Chemical Society, Perkin Transactions 2.
- Unknown. (n.d.). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles.
- SIELC Technologies. (n.d.). Separation of (((Diethylamino)thioxomethyl)thio)acetic acid on Newcrom R1 HPLC column.
- D. T. G. Gonzaga, S. M. de Oliveira, V. F. Ferreira. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- U.S. Pharmacopeial Convention. (n.d.). General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES.
- B. S. Abdulrahman, R. B. Nadr. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences.
- Unknown. (2025). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds.
- Mynewsdesk. (2024). Breakthrough: New US Pharmacopeia General Chapter to Improve Biologics Impurity Control.
- ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds.
- H. T. T. Nguyen, H. N. K. Tran, T. T. H. Nguyen, T. H. Le. (n.d.). An HPLC method for the determination of thioctic acid in raw material and tablets.
- I. A. Klyundina, D. G. Knorre, V. P. Krivopalov, V. F. Sedova, G. G. Shelkovnikov. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI.
- U.S. Pharmacopeial Convention. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
- M. M. F. de Sousa, M. M. C. Ferreira. (n.d.). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS ONE.
- Matrix Scientific. (n.d.). This compound.
- L. Wang, Y. Zhang, H. Zhang, X. Xu. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
- A. M. T. S. R. Correia, I. Reva, R. Fausto. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Chemistry LibreTexts. (2022). Thermal Analysis.
- Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection.
- S. Singh, A. Kumar, S. Kumar, A. Kumar. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- S. Singh, A. Kumar, S. Kumar, A. Kumar. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- U.S. Pharmacopeial Convention. (2014). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
- ResearchGate. (2025). DSC Studies on Organic Melting Temperature Standards.
- R. M. N. Aljamali. (2023). Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). Egyptian Journal of Chemistry.
- WebofPharma. (2025). USP 2025 pdf free download (United State Pharmacopeia 48 - NF 43).
- ChemicalBook. (n.d.). (1-phenyl-1h-tetrazol-5-yl)thio]acetic acid.
- ResearchGate. (2025). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties.
- M. N. Owaid, A. M. Owaid, I. M. A. Al-Bederi. (n.d.). Synthesis and Characterization of Novel Tetrazole Derivatives and Evaluation of Their Anti-candidal Activity.
- ResearchGate. (n.d.). Determination of thioctic acid content and relative substances in thioctic acid injection by RP-HPLC.
- Der Pharma Chemica. (n.d.). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities.
- Journal of the American Chemical Society. (2026). Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites.
- Y. Li, Y. Miao, Y. Li, X. Zhang, Y. Wang, Y. Li, Y. Miao, Y. Li, X. Zhang, Y. Wang. (n.d.).
- Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing.
- ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives.
- Thermo Fisher Scientific. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol, 99%.
- Pharmaffiliates. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol.
- Sigma-Aldrich. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol 98%.
- ACS Publications. (n.d.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents.
- NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. scbt.com [scbt.com]
- 3. A12656.22 [thermofisher.com]
- 4. Separation of (((Diethylamino)thioxomethyl)thio)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. mdpi.com [mdpi.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: A High-Throughput Screening Workflow for Identifying Inhibitors of Protein Tyrosine Phosphatase 1B from a [(1-phenyl-1H-tetrazol-5-yl)thio]acetic Acid Derivative Library
Abstract
This guide provides a comprehensive, field-proven framework for the high-throughput screening (HTS) of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid derivatives to identify potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes and obesity. We detail a complete workflow, from primary assay development using a robust AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology to a multi-step hit validation cascade. The protocols herein are designed to be self-validating, emphasizing scientific causality behind experimental choices to ensure the generation of high-quality, actionable data for drug discovery professionals.
Introduction: Rationale and Strategy
The this compound scaffold represents a promising, yet underexplored, chemical space for therapeutic development. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a common moiety in enzyme inhibitors that often improves metabolic stability and pharmacokinetic properties.[1][2] Derivatives of the tetrazole core have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] Notably, specific derivatives sharing the 1-aryl-1H-tetrazol-5-yl scaffold have been reported to exhibit inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B).[6]
PTP1B is a non-receptor protein tyrosine phosphatase that acts as a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is a validated strategy for enhancing insulin sensitivity, making it a high-value target for the treatment of metabolic disorders. This application note outlines a robust HTS campaign designed to interrogate a library of this compound derivatives for novel PTP1B inhibitors.
Figure 1: Simplified diagram of PTP1B's role in insulin signaling and the point of therapeutic intervention.
Part I: Primary High-Throughput Screening
The primary screen is designed for speed, robustness, and scalability to rapidly identify "hits" from a large compound library.[7][8] We employ a homogeneous (no-wash) AlphaLISA assay, which offers high sensitivity and is less susceptible to interference from colored or fluorescent compounds compared to traditional methods.[9]
Assay Principle
The AlphaLISA PTP1B inhibition assay quantifies the dephosphorylation of a biotinylated phosphopeptide substrate. The assay components are:
-
Streptavidin-coated Donor Beads: These bind to the biotinylated substrate.
-
Anti-phosphotyrosine Antibody-conjugated Acceptor Beads: These specifically recognize the phosphorylated form of the substrate.
-
PTP1B Enzyme & Substrate: The enzyme dephosphorylates the substrate.
When the substrate is phosphorylated, the Donor and Acceptor beads are brought into close proximity (<200 nm). Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which triggers a cascade of energy transfer in the Acceptor bead, resulting in a strong light emission at 615 nm.[10] When PTP1B is active, it dephosphorylates the substrate, preventing the beads from associating and thus reducing the AlphaLISA signal. A potent inhibitor will prevent this dephosphorylation, resulting in a high signal.
Materials & Reagents
| Reagent | Supplier | Purpose |
| Recombinant Human PTP1B Enzyme | Recommended Vendor | Target Enzyme |
| Biotin-pTyr-Peptide Substrate | Recommended Vendor | Enzyme Substrate |
| AlphaLISA Acceptor Beads (Anti-pTyr) | Revvity | Detection of phosphorylated substrate |
| Alpha Streptavidin Donor Beads | Revvity | Binds biotinylated substrate |
| AlphaLISA 5X Immunoassay Buffer | Revvity | Assay buffer base |
| 384-well White Opaque OptiPlate™ | Revvity | Low-volume assay plate |
| Vanadate, Sodium Ortho- | Sigma-Aldrich | Positive control (pan-phosphatase inhibitor) |
| DMSO, Anhydrous | Sigma-Aldrich | Compound solvent |
Protocol: Primary HTS of 10,000 Compounds
This protocol is optimized for a final assay volume of 20 µL in a 384-well plate format, compatible with standard automated liquid handling systems.[11][12]
A. Reagent Preparation:
-
Assay Buffer: Prepare 1X Assay Buffer by diluting the 5X stock with deionized water.
-
Enzyme Working Solution (2X): Dilute PTP1B enzyme to a pre-optimized concentration (e.g., 0.5 nM final) in 1X Assay Buffer. This concentration should yield ~80% substrate conversion in the allotted time.
-
Substrate Working Solution (2X): Dilute the biotinylated peptide substrate to its pre-determined Km concentration (e.g., 200 nM final) in 1X Assay Buffer.
-
Detection Mix (4X): Prepare a mix of AlphaLISA Acceptor Beads (e.g., 80 µg/mL final) and Streptavidin Donor Beads (e.g., 80 µg/mL final) in 1X Assay Buffer. Note: This step should be performed under subdued light conditions.[9]
B. Automated Screening Protocol:
-
Compound Plating: Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer 50 nL of each test compound from the library source plate into the wells of a 384-well assay plate. This results in a final screening concentration of 10 µM (assuming a 200X stock in DMSO).
-
Control Wells:
-
Negative Control (0% Inhibition): Add 50 nL of DMSO.
-
Positive Control (100% Inhibition): Add 50 nL of Sodium Orthovanadate stock (final concentration 1 mM).
-
-
Enzyme Addition: Dispense 10 µL of the 2X PTP1B Enzyme Working Solution to all wells.
-
Initiate Reaction: Dispense 10 µL of the 2X Substrate Working Solution to all wells.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Stop & Detect: Add 10 µL of the 4X Detection Mix to all wells. This simultaneously stops the enzymatic reaction and initiates the detection process.
-
Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
Read Plate: Read the plate on an Alpha-enabled plate reader (e.g., EnVision® Multilabel Plate Reader) with excitation at 680 nm and emission at 615 nm.
Assay Quality Control: The Z'-Factor
Before initiating the full screen, the assay must be validated to ensure it is robust and reliable. The Z'-factor is the industry-standard metric for this purpose, as it accounts for both the dynamic range of the assay and the data variation.[13][14]
The Z'-factor is calculated using the signals from the positive (Pos) and negative (Neg) controls: Z' = 1 - ( (3σ_Pos + 3σ_Neg) / |μ_Pos - μ_Neg| )
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Confident discrimination between hits and non-hits.[15] |
| 0 to 0.5 | Acceptable / Doable | May require secondary confirmation; prone to false hits.[16] |
| < 0 | Unacceptable | Assay is not suitable for screening.[17] |
A pilot screen of several plates should be performed to ensure the Z'-factor is consistently > 0.5 before committing to the full library screen.
Part II: Hit Validation Cascade
A primary hit is merely a starting point. A rigorous validation process is essential to confirm activity, determine potency, and eliminate artifacts or false positives.[18][19]
Figure 2: A typical workflow for high-throughput screening and hit validation.
Primary Data Analysis & Hit Selection
-
Normalization: Raw data from the plate reader is normalized to percent inhibition using the plate controls: % Inhibition = 100 * ( (Signal_Compound - μ_Neg) / (μ_Pos - μ_Neg) )
-
Hit Criteria: A compound is typically classified as a primary "hit" if its percent inhibition exceeds a defined threshold, commonly >50% or greater than three standard deviations from the mean of the negative controls.
Protocol: Dose-Response and IC50 Determination
Confirmed hits must be evaluated for potency. This is achieved by generating a dose-response curve to determine the concentration at which the compound produces 50% of its maximal inhibition (the IC50 value).[20]
-
Prepare Compound Dilution Series: Create a 10-point, 3-fold serial dilution of the confirmed hit compound in DMSO, starting from a high concentration (e.g., 100 µM final).
-
Assay Execution: Perform the PTP1B AlphaLISA assay as described in section 2.3, but instead of a single concentration, add the dilution series to the assay plate.
-
Data Analysis: Plot the percent inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Curve Fitting: Fit the data to a four-parameter logistic equation using non-linear regression software (e.g., GraphPad Prism) to calculate the IC50 value.[21][22]
Protocol: Orthogonal Counter-Screen
An orthogonal assay uses a different detection technology to confirm that the compound's activity is genuine and not an artifact of the primary assay format (e.g., disrupting the AlphaLISA beads).[23][24] A fluorescence polarization (FP) assay is an excellent choice.
Principle: An FP-based assay measures the dephosphorylation of a fluorescently-labeled phosphopeptide. The small, fluorescent peptide tumbles rapidly in solution, resulting in low polarization. When bound by a large anti-phosphotyrosine antibody, its tumbling slows, leading to high polarization. PTP1B activity releases the peptide from the antibody, causing a decrease in polarization. An inhibitor will prevent this decrease.
-
Run FP Assay: Execute a validated PTP1B FP assay using the hit compounds at their IC50 concentration.
-
Analyze Results: A compound that shows inhibition in the FP assay is considered a highly confirmed hit. A compound that is active in the AlphaLISA assay but inactive in the FP assay is likely an artifact and should be discarded.
Data Summary and Path Forward
The multi-step validation process yields a high-confidence set of validated hits. The data should be compiled to facilitate analysis and decision-making.
Table 1: Hypothetical Hit Validation Summary
| Compound ID | Primary Screen (% Inhibition @ 10µM) | Confirmed in Re-test? | Dose-Response IC50 (µM) | Orthogonal Screen (FP) Confirmed? | Priority |
| TX-001 | 85.2 | Yes | 0.78 | Yes | High |
| TX-002 | 62.1 | Yes | 2.5 | Yes | Medium |
| TX-003 | 77.9 | Yes | 1.1 | No (Artifact) | Low |
| TX-004 | 55.4 | No (False Positive) | N/A | N/A | Low |
| TX-005 | 91.0 | Yes | 25.4 | Yes | Low |
Following this rigorous HTS and validation cascade, validated hits like TX-001 and TX-002 become the starting points for lead optimization. Medicinal chemistry campaigns can then be initiated to explore the structure-activity relationship (SAR) and improve the potency, selectivity, and drug-like properties of the chemical series.
References
-
Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors. Source: ACS Publications. URL: [Link]
-
Title: Potential Pharmacological Activities of Tetrazoles in The New Millennium. Source: International Journal of PharmTech Research. URL: [Link]
-
Title: High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Source: ResearchGate. URL: [Link]
-
Title: Secondary Screening. Source: Creative Biolabs. URL: [Link]
-
Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Source: Frontiers in Chemistry. URL: [Link]
-
Title: Z-factors. Source: BIT 479/579 High-throughput Discovery. URL: [Link]
-
Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Source: National Institutes of Health. URL: [Link]
-
Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: PubMed. URL: [Link]
-
Title: High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Source: Lab on a Chip. URL: [Link]
-
Title: Biological activities importance of Tetrazole derivatives. Source: ResearchGate. URL: [Link]
-
Title: A pragmatic approach to hit validation following biochemical high-throughput screening. Source: Drug Discovery World. URL: [Link]
-
Title: Basics of HTS Assay Design and Optimization. Source: Cambridge University Press. URL: [Link]
-
Title: Secondary Screening vs. High-throughput. Source: Beckman Coulter. URL: [Link]
-
Title: Understanding the Importance of The Dose-Response Curve. Source: Collaborative Drug Discovery. URL: [Link]
-
Title: Overview of high-throughput screening. Source: PubMed. URL: [Link]
-
Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: A New Frontier in Protein Quantitation: AlphaLISA. Source: Bitesize Bio. URL: [Link]
-
Title: From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Source: BellBrook Labs. URL: [Link]
-
Title: High-throughput screening. Source: Wikipedia. URL: [Link]
-
Title: High-throughput screening (HTS). Source: BMG LABTECH. URL: [Link]
-
Title: High-Throughput Screening in Drug Discovery Explained. Source: Technology Networks. URL: [Link]
-
Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Source: Platypus Technologies. URL: [Link]
-
Title: Tetrazoles: Synthesis and Biological Activity. Source: Bentham Science. URL: [Link]
-
Title: Design and implementation of high throughput screening assays. Source: PubMed. URL: [Link]
-
Title: Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Source: PubMed. URL: [Link]
-
Title: Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Source: ResearchGate. URL: [Link]
-
Title: Working principle of the AlphaLISA assay. Source: ResearchGate. URL: [Link]
-
Title: Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Source: Bioinformatics, Oxford Academic. URL: [Link]
-
Title: Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. Source: IU Indianapolis ScholarWorks. URL: [Link]
-
Title: High-throughput secondary screening at the single-cell level. Source: PubMed. URL: [Link]
-
Title: Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. Source: U.S. Food and Drug Administration. URL: [Link]
-
Title: The Z prime value (Z´). Source: BMG LABTECH. URL: [Link]
-
Title: How Do I Perform a Dose-Response Experiment? Source: GraphPad. URL: [Link]
-
Title: Dose–response relationship. Source: Wikipedia. URL: [Link]
-
Title: CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Source: Pacific Symposium on Biocomputing. URL: [Link]
-
Title: High Throughput Screening (HTS). Source: Sygnature Discovery. URL: [Link]
-
Title: High Throughput Drug Screening. Source: Sygnature Discovery. URL: [Link]
-
Title: HTS Methods: Assay Design and Optimisation. Source: Royal Society of Chemistry. URL: [Link]
-
Title: High-Throughput Screening Methods in Drug Discovery. Source: Pharma Models. URL: [Link]
-
Title: Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines. Source: PubMed. URL: [Link]
-
Title: Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Source: ResearchGate. URL: [Link]
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. High-Throughput Screening Methods in Drug Discovery [pharmamodels.net]
- 13. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. collaborativedrug.com [collaborativedrug.com]
- 21. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 22. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 23. Secondary Screening - Creative Biolabs [creative-biolabs.com]
- 24. beckman.com [beckman.com]
Troubleshooting & Optimization
Technical Support Center: Purification of [(1-Phenyl-1H-tetrazol-5-yl)thio]acetic acid
Welcome to the technical support guide for the purification of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid (PTTAA). This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification, providing troubleshooting guides and frequently asked questions (FAQs) to streamline your experimental workflow. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your results.
Introduction to Purification Challenges
This compound is a versatile building block in medicinal chemistry, often utilized for its structural resemblance to carboxylic acids, which can enhance the metabolic stability and bioavailability of drug candidates.[1][2] The synthesis of PTTAA typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with an acetic acid derivative. While the synthesis may appear straightforward, the purification of the final product often presents significant challenges that can impact yield, purity, and scalability.
Common issues include the presence of unreacted starting materials, formation of disulfide byproducts, and difficulties in separating the product from reaction media. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of this compound.
Q1: What are the most common impurities I should expect?
A1: The primary impurities are typically unreacted 1-phenyl-1H-tetrazole-5-thiol, the haloacetic acid starting material, and the disulfide byproduct, 1,1'-diphenyl-5,5'-dithiodi-tetrazole.[3] The formation of the disulfide is often promoted by oxidative conditions.
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: Oiling out during crystallization is a common issue, often due to the presence of impurities that depress the melting point or interfere with crystal lattice formation. We recommend attempting to purify a small portion of the crude material using column chromatography to obtain a seed crystal. If this is not feasible, a series of solvent triturations or employing a different recrystallization solvent system may induce crystallization.
Q3: What is the expected melting point of pure this compound?
A3: While the direct melting point for the acid is not consistently reported across all commercial suppliers, the precursor, 1-phenyl-1H-tetrazole-5-thiol, has a decomposition temperature of around 145 °C.[4][5] The melting point of the final product can be influenced by residual solvents and crystalline form. It is crucial to correlate the melting point with other analytical data, such as NMR and mass spectrometry, to confirm purity.
Q4: Is the compound stable to heat and acidic/basic conditions?
A4: Tetrazoles are generally stable across a wide pH range.[1] However, prolonged exposure to strong acids or bases at elevated temperatures during workup or purification should be avoided to prevent potential degradation of the thioacetic acid side chain or the tetrazole ring itself. The starting material, 1-phenyl-1H-tetrazole-5-thiol, is known to be stable under normal conditions.[6]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific purification challenges.
Issue 1: Persistent Contamination with Starting Material (1-Phenyl-1H-tetrazole-5-thiol)
The starting thiol is a common impurity due to incomplete reaction. Its removal is critical for obtaining a pure product.
Causality:
-
Incomplete Reaction: Insufficient reaction time, inadequate temperature, or suboptimal stoichiometry can lead to unreacted thiol.
-
Similar Solubility: The starting thiol and the product can have similar solubility profiles in some solvents, making separation by simple recrystallization difficult.
Troubleshooting Workflow:
Caption: Workflow for removing unreacted thiol starting material.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Base Wash: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. The acidic product will move to the aqueous layer as its sodium salt, while the less acidic thiol starting material will preferentially remain in the organic layer.
-
Separation: Separate the aqueous layer. Wash the organic layer again with the bicarbonate solution to ensure complete extraction of the product.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated HCl until the pH is approximately 1.[5] The product should precipitate out.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[5] If the product oils out, extract it with a fresh portion of ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[7]
Issue 2: Presence of Disulfide Byproduct
The oxidative coupling of 1-phenyl-1H-tetrazole-5-thiol can form a disulfide byproduct, which can be challenging to remove.
Causality:
-
Aerobic Conditions: The reaction, if not performed under an inert atmosphere, can lead to oxidation of the thiol.
-
Presence of Oxidizing Agents: Trace metal impurities or other oxidizing agents can catalyze disulfide formation.
Troubleshooting Workflow:
Caption: Purification strategies for removing disulfide byproduct.
Detailed Protocols:
Method A: Recrystallization
The disulfide is generally less polar than the desired carboxylic acid product. A carefully chosen recrystallization solvent can exploit this difference.
-
Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Good candidates for recrystallization will show poor solubility at room temperature and high solubility when heated. Solvents such as ethanol or chloroform have been used for the recrystallization of the related thiol.[4][5]
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
Method B: Silica Gel Chromatography
If recrystallization is ineffective, column chromatography is a reliable alternative.
-
Stationary Phase: Use silica gel 60 (230-400 mesh).
-
Mobile Phase: A gradient elution system is often effective. Start with a non-polar solvent system (e.g., petroleum ether/ethyl acetate) and gradually increase the polarity.[8] The less polar disulfide will elute first, followed by the more polar carboxylic acid product.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine those containing the pure product.
Physicochemical Data for Key Compounds
For your reference, here is a table summarizing key properties of the target compound and related species.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C₉H₈N₄O₂S | 236.25[9] | The target product; acidic. |
| 1-Phenyl-1H-tetrazole-5-thiol | C₇H₆N₄S | 178.21[10] | Starting material; can exist in thione tautomeric form.[3] |
| 1,1'-Diphenyl-5,5'-dithiodi-tetrazole | C₁₄H₁₀N₈S₂ | 354.41 | Common disulfide byproduct. |
Concluding Remarks
The purification of this compound requires a systematic and informed approach. By understanding the nature of the potential impurities and applying the appropriate separation techniques, researchers can consistently obtain high-purity material. The troubleshooting guides provided here are based on established chemical principles and are intended to be a valuable resource in your laboratory work.
References
- US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex . PubMed Central. [Link]
-
Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)carbonyl)hydrazide . PubChem. [Link]
-
1-Phenyltetrazole-5-thiol Analytical Chemistry . Chongqing Chemdad Co., Ltd. [Link]
-
Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study) . [Link]
-
1H-Tetrazole-5-thiol, 1-phenyl- . NIST WebBook. [Link]
-
Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives . ResearchGate. [Link]
-
Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties . ResearchGate. [Link]
-
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) . Thieme Synthesis. [Link]
-
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol . MDPI. [Link]
-
1-Phenyl-5-mercaptotetrazole . PubChem. [Link]
-
CAS No : 86-93-1| Chemical Name : 1-Phenyl-1H-tetrazole-5-thiol . Pharmaffiliates. [Link]
-
Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library . PMC. [Link]
-
A facile and highly efficient protocol for synthesis of new 5-substituted-1H-tetrazoles derivatives... . Semantic Scholar. [Link]
-
2-(1H-Tetrazol-1-yl)acetic acid monohydrate . PMC. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy . National Institutes of Health. [Link]
-
Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol... . National Institutes of Health. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Phenyltetrazole-5-thiol Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 1-Phenyltetrazole-5-thiol CAS#: 86-93-1 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]
Technical Support Center: Troubleshooting Side Reactions in Tetrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for tetrazole-based compound synthesis. This guide is designed to provide you, our fellow researchers and chemists, with in-depth troubleshooting strategies and practical solutions for the common side reactions encountered during the synthesis of these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory challenges, offering insights grounded in mechanistic understanding and field-proven experience. This is not a rigid protocol book but a dynamic resource to help you navigate the intricacies of tetrazole synthesis with confidence and scientific rigor.
Section 1: Understanding the Core Reaction and Its Challenges
The [3+2] cycloaddition of a nitrile with an azide source is the most prevalent and versatile method for the synthesis of 5-substituted-1H-tetrazoles.[1] This reaction, often catalyzed by Lewis or Brønsted acids, is valued for its broad substrate scope.[2] However, its success is frequently hampered by competing side reactions that can significantly lower the yield and complicate the purification of the desired tetrazole product.
This guide will focus on troubleshooting these side reactions, providing you with the rationale behind the proposed solutions to empower you to make informed decisions in your experimental design.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during tetrazole synthesis in a direct question-and-answer format.
Q1: My reaction is sluggish, and I'm recovering a significant amount of my starting nitrile. What's going wrong?
A1: Low or no conversion is a frequent hurdle, often stemming from inadequate activation of the nitrile.
The [3+2] cycloaddition requires the activation of the nitrile group to make it more susceptible to nucleophilic attack by the azide.[3] Insufficient activation is a primary cause of low conversion, especially with electron-rich or sterically hindered nitriles.[4]
Troubleshooting Steps:
-
Catalyst Choice and Loading:
-
For Electron-Neutral or -Poor Nitriles: Brønsted acids like ammonium chloride are often sufficient.[5]
-
For Electron-Rich or Sterically Hindered Nitriles: A stronger Lewis acid catalyst, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), is generally more effective.[2][5] The Lewis acid coordinates to the nitrile nitrogen, increasing its electrophilicity.[6]
-
Catalyst Screening: If your standard catalyst is ineffective, consider screening other Lewis acids like aluminum chloride (AlCl₃) or employing specialized catalyst systems.[1]
-
-
Reaction Temperature and Time:
-
Many tetrazole syntheses require elevated temperatures, often in the range of 100-150 °C, and prolonged reaction times to achieve good conversion.[3]
-
Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prematurely stopping the reaction is a common cause of recovering starting material.
-
-
Solvent Choice:
-
High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are standard choices as they effectively dissolve both the nitrile and the azide salt.[1]
-
For a greener approach, consider using water as a solvent in combination with a zinc salt catalyst. This system can be highly efficient and minimizes the formation of hazardous hydrazoic acid.[7]
-
Q2: My yield is low, and I'm observing a significant amount of a more polar byproduct. What is it and how can I prevent its formation?
A2: The most common polar byproduct is the corresponding amide, formed from the hydrolysis of your starting nitrile.
Nitrile hydrolysis is a prevalent side reaction, particularly if there is water in your reaction mixture.[8] This is exacerbated by the acidic or basic conditions often employed in tetrazole synthesis.
Causality and Prevention:
-
Mechanism of Amide Formation: The nitrile is susceptible to nucleophilic attack by water, which, after tautomerization, yields the amide. This process can be catalyzed by both acids and bases.
-
Preventative Measures:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. If necessary, dry your solvent over molecular sieves prior to use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Control of Water in Aqueous Reactions: When using water as a solvent with a zinc catalyst, the reaction is typically robust. However, if hydrolysis is still an issue, you can try adjusting the concentration of your reactants.
-
Diagram: Nitrile Hydrolysis Side Reaction
Caption: Mechanism of amide formation from nitrile hydrolysis.
Q3: I'm seeing an unexpected peak in my LC-MS that doesn't correspond to my starting material or the amide. Could it be a triazole?
A3: While less common in standard nitrile-azide cycloadditions for tetrazole synthesis, the formation of triazole byproducts is possible under certain conditions, though it's more prevalent in reactions involving different starting materials.
The direct [3+2] cycloaddition of a nitrile and an azide anion to form a triazole is not a typical pathway. Triazoles are more commonly synthesized from the reaction of azides with alkynes (the Huisgen cycloaddition) or other precursors.[9] However, fragmentation of a formed tetrazole ring under certain Lewis acidic conditions can lead to triazole formation.[10]
Troubleshooting and Identification:
-
Reaction Conditions to Scrutinize:
-
Strong Lewis Acids and High Temperatures: Harsh reaction conditions, particularly with certain Lewis acids, could potentially induce rearrangement or fragmentation pathways.
-
Starting Material Impurities: Ensure your starting materials are pure. An alkyne impurity, for instance, would readily react with the azide to form a triazole.[9]
-
-
Characterization:
-
Mass Spectrometry (MS): Triazoles will have a different molecular weight than your desired tetrazole. High-resolution mass spectrometry (HRMS) can help in determining the elemental composition of the byproduct.
-
Nuclear Magnetic Resonance (NMR): The NMR spectrum of a triazole will have a distinct pattern of chemical shifts and coupling constants compared to a tetrazole.
-
Section 3: Purification Strategies
Effective purification is critical for obtaining your desired tetrazole in high purity. The choice of method will depend on the physical properties of your product and the nature of the impurities.
Protocol 1: Purification by Acid-Base Extraction and Precipitation
This is often the first and most effective method for purifying 5-substituted-1H-tetrazoles, leveraging their acidic nature.
Step-by-Step Methodology:
-
Reaction Quench: After the reaction is complete, cool the reaction mixture to room temperature.
-
Basification: Dilute the reaction mixture with water and add an aqueous base (e.g., 1M NaOH) to deprotonate the tetrazole, forming the water-soluble tetrazolate salt.
-
Extraction of Non-Acidic Impurities: Extract the basic aqueous solution with an organic solvent (e.g., ethyl acetate, dichloromethane). The unreacted nitrile and other non-acidic byproducts will move into the organic layer. Repeat the extraction 2-3 times.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1M HCl) to a pH of 1-2. The protonated tetrazole will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Column Chromatography
If acid-base extraction is insufficient, or if your product is not a solid, column chromatography is the next step.
Troubleshooting Co-eluting Impurities:
-
Problem: The desired tetrazole co-elutes with the starting nitrile or the amide byproduct.
-
Solution:
-
Solvent System Optimization: The polarity difference between the tetrazole, nitrile, and amide is key.
-
Nitrile: Generally the least polar.
-
Tetrazole: More polar than the nitrile.
-
Amide: Often the most polar.
-
-
Start with a less polar eluent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. A shallow gradient is often effective.
-
Alternative Solvents: If separation in hexanes/ethyl acetate is poor, try a different solvent system, such as dichloromethane/methanol.
-
Table 1: Typical Polarity of Compounds in Tetrazole Synthesis
| Compound | Typical Polarity | Elution Order (Normal Phase) |
| Starting Nitrile | Low | First |
| Desired Tetrazole | Medium | Second |
| Amide Byproduct | High | Third |
Section 4: Characterization of Common Byproducts
Accurate identification of byproducts is crucial for effective troubleshooting.
NMR Data for Benzamide (a common byproduct of benzonitrile reactions)
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~8.05 (br s, 1H, -NH), ~7.93 (d, 2H, Ar-H), ~7.53 (t, 1H, Ar-H), ~7.47 (t, 2H, Ar-H).[11]
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~168.0 (C=O), ~134.0 (Ar-C), ~131.5 (Ar-CH), ~128.5 (Ar-CH), ~127.5 (Ar-CH).[12]
Note: Chemical shifts can vary depending on the solvent and substituents on the aromatic ring.
Section 5: Safety Precautions
Your safety is paramount. Always adhere to the safety protocols of your institution.
-
Sodium Azide (NaN₃): Sodium azide is highly toxic and can be explosive.[5]
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Crucially, avoid contact with acids. This will generate highly toxic and explosive hydrazoic acid (HN₃).[1]
-
Do not use metal spatulas, as they can form shock-sensitive heavy metal azides.
-
-
Hydrazoic Acid (HN₃):
-
If your reaction conditions have the potential to generate HN₃, take extreme caution. It is a volatile and highly explosive compound.
-
Ensure your reaction setup is properly vented.
-
-
Waste Disposal: All waste containing azides must be quenched and disposed of according to your institution's hazardous waste guidelines. A common quenching procedure involves treatment with sodium nitrite and an acid to generate nitrogen gas, but this should be done with extreme care and on a small scale initially.
Section 6: Advanced Troubleshooting
Dealing with Electron-Rich Nitriles
Electron-rich nitriles are notoriously less reactive in [3+2] cycloadditions due to the electron-donating groups reducing the electrophilicity of the nitrile carbon.[4]
-
Strategy:
-
Stronger Lewis Acid: Use a more potent Lewis acid like ZnBr₂ or even a combination of catalysts.
-
Higher Temperatures: These reactions often require higher temperatures and longer reaction times. Microwave irradiation can be particularly effective in driving these reactions to completion.[13]
-
Diagram: Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields.
References
- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
- BenchChem. (2025).
- BenchChem. (2025).
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).
-
SpectraBase. (n.d.). Benzamide. Retrieved from [Link]
- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society, 125(33), 9983–9987.
- CORE. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor**.
-
Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide at BMRB. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461). Retrieved from [Link]
- ResearchGate. (2025).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
- Chem Help ASAP. (2022, December 27).
- ResearchGate. (2025).
- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216.
- Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. (2010).
- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021). RSC Advances, 11(62), 39315-39341.
- Stevens, E. (2019, January 3). cycloadditions with azides [Video]. YouTube.
- MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
- The Formation of Tetrazoles by the Condensation of Organic Azides with Nitriles. (1958). The Journal of Organic Chemistry, 23(5), 735-737.
- ScholarBank@NUS. (n.d.).
- ResearchGate. (2025).
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar.
- Fe 3 O 4 /cellulose/Zn-MOF: introduction of a new catalyst for the synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles and diphenyl-1,3-thiazoles under solvent-free conditions. (2025). RSC Advances, 15(1), 1-12.
- ResearchGate. (2013).
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
-
Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link]
- Isolation and crystallographic characterization of a solid precipitate/intermediate in the preparation of 5-substituted 1H-tetrazoles from nitrile in water. (2003). Inorganic Chemistry, 42(13), 3969–3971.
- Yoneyama, H., Usami, Y., Komeda, S., & Harusawa, S. (2013).
- Tetrazoles via Multicomponent Reactions. (2019). Chemical Reviews, 119(18), 10830-10906.
- ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides.
- Ishihara, K., Shioiri, T., & Matsugi, M. (2020). An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates. Organic Letters, 22(16), 6244–6247.
- Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. (2022). Scientific Reports, 12(1), 10738.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
Technical Support Center: Degradation Pathways of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid
Welcome to the Technical Support Center for [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its potential degradation pathways, offer solutions to common experimental challenges, and provide standardized protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1] The molecule possesses two key functional moieties susceptible to degradation: the tetrazole ring and the thioacetic acid side chain. The tetrazole ring, while generally stable, can undergo cleavage under harsh conditions, while the thioether linkage is prone to oxidation.
Q2: In what pH range is this compound most stable?
Q3: My solution of this compound is developing a yellow tint. What could be the cause?
A3: A yellow discoloration often suggests oxidative degradation. The thioether sulfur can be oxidized to a sulfoxide or sulfone. Another possibility is the oxidative dimerization of any free 1-phenyl-1H-tetrazole-5-thiol impurity, which can form a disulfide, 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane.
Q4: Can I use antioxidants to stabilize my formulation?
A4: Yes, the use of antioxidants such as ascorbic acid or sodium metabisulfite can be beneficial in preventing oxidative degradation of the thioether linkage.[1] Additionally, chelating agents like EDTA can be employed to sequester metal ions that may catalyze oxidative reactions.[1]
Q5: How can I identify the degradation products of my compound?
A5: Forced degradation studies are the most effective method for identifying potential degradation products.[1] These studies involve subjecting the compound to a range of stress conditions (acidic, basic, oxidative, thermal, and photolytic) to accelerate degradation and allow for the characterization of the resulting impurities using techniques like LC-MS/MS and NMR.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Causes | Suggested Solutions |
| Loss of potency or unexpected peaks in HPLC analysis. | Degradation of the compound. This could be due to hydrolysis, oxidation, or photodegradation. | 1. Review Storage Conditions: Ensure the compound is stored at the recommended temperature and protected from light. 2. Check Solution pH: The pH of your solvent system may be outside the optimal stability range. Buffer your solutions appropriately. 3. Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidation.[2] 4. Perform Forced Degradation Studies: This will help identify the specific degradation products and pathways, allowing for targeted stabilization strategies. |
| Formation of a precipitate in solution. | 1. Poor Solubility: The compound may have limited solubility in the chosen solvent system. 2. Degradation Product Precipitation: A degradant may be less soluble than the parent compound. 3. Aggregation: The compound may be prone to aggregation under certain conditions. | 1. Optimize Solvent System: Experiment with co-solvents or pH adjustments to improve solubility. 2. Characterize the Precipitate: Isolate and analyze the precipitate to determine if it is the parent compound or a degradant. 3. Add Solubilizing Excipients: Consider the use of surfactants or polymers like Polysorbate 80 or PVP to enhance solubility and prevent aggregation.[1] |
| Inconsistent results between experimental batches. | 1. Variability in Starting Material Purity: Different batches of the compound may have varying impurity profiles. 2. Inconsistent Experimental Conditions: Minor variations in pH, temperature, or light exposure can lead to different degradation rates. | 1. Qualify Starting Material: Perform initial purity analysis on each new batch of the compound. 2. Standardize Protocols: Ensure all experimental parameters are tightly controlled and documented. 3. Use of Internal Standards: Incorporate an internal standard in your analytical methods to account for variations in sample preparation and analysis. |
| Offensive odor during handling. | Presence of thiol impurities. The starting material, 1-phenyl-1H-tetrazole-5-thiol, has a strong, unpleasant odor. Residual amounts or degradation back to the thiol can cause this issue. | 1. Work in a Ventilated Area: Always handle the compound and its solutions in a fume hood.[3][4] 2. Bleach Decontamination: Use a bleach solution to decontaminate glassware and work surfaces that have come into contact with the compound.[3] 3. Waste Disposal: Dispose of waste containing the compound in appropriately labeled containers.[3] |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated under forced degradation conditions.
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions: [1][5][6][7][8] * Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store samples at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at room temperature.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature.
-
Thermal Degradation: Place a sample of the stock solution and a sample of the solid compound in an oven at 70°C.
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). [9]A control sample should be wrapped in aluminum foil.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method with both UV and mass spectrometric detection.
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Identify and quantify the major degradation products.
-
For any degradant present at a significant level (e.g., >0.1%), further structural elucidation using techniques like LC-MS/MS and NMR may be necessary.
-
References
- BenchChem. (2025). Technical Support Center: Improving the Stability of Tetrazole-Containing Compounds in Solution.
- Request PDF. (2025). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.
- Lesnikovich, A. I. (1992). The thermal decomposition of tetrazoles. Thermochimica Acta.
- Vyazovkin, S. V., Lesnikovich, A. I., & Lyutsko, V. A. (1990). Thermal decomposition of tetrazole. Thermochimica Acta.
- Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles.
- Matrix Scientific. This compound.
- Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.
- Sule, S. (2023).
- BenchChem. (2025).
- MDPI. (2022).
- ResearchGate. (2024).
- University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols.
- Fisher Scientific. (2025).
- IJSDR. (2022).
- RJPT. (2021).
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- BenchChem. (2025).
- Request PDF. (2025). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties.
- ResearchGate. (2019).
- PubChem. 1-Phenyl-5-mercaptotetrazole.
- Who we serve. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018).
- NIST. 1H-Tetrazole-5-thiol, 1-phenyl-.
- Sigma-Aldrich. 1-Phenyl-1H-tetrazole-5-thiol 98%.
- Thermo Scientific Chemicals. 1-Phenyl-1H-tetrazole-5-thiol, 99%.
- Google Patents. (2013). Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
- Reddit. (2013). Handling thiols in the lab.
- Organic Syntheses. thiolacetic acid.
- Organic Chemistry Portal. Synthesis of 1H-tetrazoles.
- ResearchGate. (2011). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities.
- UCL Safety Services. (2020). Thiols.
- IJRPC. (2018).
- Shodhganga. Chapter 3 3.1 3.1 Introduction 3.1.
- CDC. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition.
- NIST. 1H-Tetrazole-5-thiol, 1-phenyl-.
- BenchChem. (2025).
- MDPI. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol.
- Chemistry LibreTexts. (2023). Thiols and Sulfides.
- Sigma-Aldrich. 1-Phenyl-1H-tetrazole-5-thiol sodium salt 98%.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. ijsdr.org [ijsdr.org]
- 8. rjptonline.org [rjptonline.org]
- 9. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Guide to Validating the Antimicrobial Activity of Novel Tetrazole Derivatives
In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic agents. Among the promising candidates, tetrazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides an in-depth, objective comparison of the performance of novel tetrazole derivatives against established antimicrobial agents, supported by experimental data and detailed validation protocols. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-infective drugs.
The Rise of Tetrazoles in Antimicrobial Research
The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, serves as a bioisostere for the carboxylic acid group, a feature that can enhance metabolic stability and improve pharmacokinetic profiles.[1] This unique chemical architecture has been incorporated into various molecular scaffolds, leading to the development of compounds with significant activity against a wide range of pathogens.[2][3] Recent studies have highlighted the potential of tetrazole derivatives to combat both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, with some compounds exhibiting efficacy comparable or superior to existing drugs.[4]
Mechanism of Action: Targeting Bacterial DNA Replication
A significant breakthrough in understanding the antimicrobial action of certain tetrazole derivatives has been the identification of their inhibitory effects on bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs, most notably the quinolone class of antibiotics.
DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process essential for relieving the torsional stress that arises during DNA replication and transcription. Topoisomerase IV, on the other hand, is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their proper segregation into daughter cells.
Novel imide-tetrazole hybrids have been shown to inhibit both of these enzymes, leading to the fragmentation of the bacterial chromosome and ultimately, cell death.[5][6] This dual-targeting mechanism is advantageous as it can potentially reduce the likelihood of resistance development.
Caption: Inhibition of DNA Gyrase and Topoisomerase IV by Tetrazole Derivatives.
Comparative Performance of Novel Tetrazole Derivatives
The in vitro efficacy of novel antimicrobial agents is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of representative novel tetrazole derivatives against various pathogens, in comparison to standard antimicrobial drugs.
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Imide-Tetrazole | Compound 1 | Staphylococcus aureus | 0.8 | Ciprofloxacin | >12.8 | [5] |
| Imide-Tetrazole | Compound 2 | Staphylococcus aureus | 0.8 | Ciprofloxacin | >12.8 | [5] |
| Imide-Tetrazole | Compound 3 | Escherichia coli | 3.2 | Ciprofloxacin | 0.1 | [5] |
| Benzimidazole-Tetrazole | Compound e1 | Enterococcus faecalis | 1.2 | Azithromycin | 1.0 | [7] |
| Benzimidazole-Tetrazole | Compound b1 | Candida albicans | 4.2 | Fluconazole | 8.1 | [7] |
| Flavone-Tetrazole | Compound 7f | Bacillus subtilis | 3.12 | Streptomycin | 6.25 | [8] |
| Indole-Tetrazole | Compound 5 | Aspergillus niger | Potent | Fusidic acid | - | [9] |
Note: The data presented is a selection from various studies and is intended for comparative purposes. The exact MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols for Antimicrobial Validation
To ensure the scientific rigor and reproducibility of antimicrobial activity validation, standardized and detailed experimental protocols are paramount. The following sections provide step-by-step methodologies for key assays.
Experimental Workflow for Antimicrobial Susceptibility Testing
The overall workflow for evaluating the antimicrobial properties of novel compounds involves a series of sequential assays, starting from the determination of the minimum inhibitory concentration to more detailed mechanistic studies.
Caption: Standard workflow for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.[10][11]
Materials:
-
Novel tetrazole derivatives and reference antibiotics
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Dissolve the tetrazole derivatives and reference antibiotics in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate. In well 1, add 100 µL of the antimicrobial stock solution, diluted in CAMHB to twice the highest desired final concentration.
-
Serial Dilutions: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. This can be determined visually or by using a microplate reader.[3]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][12]
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and the wells with higher concentrations).
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% kill of the initial inoculum.[13]
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[14]
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing ATP, MgCl₂, KCl, DTT, spermidine)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the tetrazole derivative.
-
Initiate the reaction by adding DNA gyrase to each tube. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the positive control.[15]
Topoisomerase IV Decatenation Assay
This assay assesses the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA).[16][17][18]
Materials:
-
Purified bacterial topoisomerase IV
-
Kinetoplast DNA (kDNA)
-
Topoisomerase IV assay buffer (containing ATP, MgCl₂, potassium glutamate, DTT)
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Prepare reaction mixtures containing the assay buffer, kDNA, and different concentrations of the tetrazole derivative.
-
Start the reaction by adding topoisomerase IV. Include appropriate positive and negative controls.
-
Incubate the reactions at 37°C for a set duration (e.g., 30 minutes).
-
Terminate the reactions with a stop buffer.
-
Separate the reaction products on an agarose gel.
-
Stain and visualize the DNA. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles released from the kDNA network.[19]
Conclusion and Future Directions
Novel tetrazole derivatives represent a promising avenue in the development of new antimicrobial agents. Their potent activity against a range of pathogens and their demonstrated mechanism of action through the inhibition of essential bacterial enzymes make them attractive candidates for further investigation. The comparative data and detailed validation protocols provided in this guide offer a robust framework for researchers to evaluate the antimicrobial potential of their novel compounds. Future research should focus on optimizing the structure-activity relationship of these derivatives to enhance their efficacy, broaden their spectrum of activity, and improve their pharmacokinetic and safety profiles, with the ultimate goal of translating these promising laboratory findings into clinically effective therapies.
References
-
Roszkowski, P., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. International Journal of Molecular Sciences, 23(1), 378. [Link]
-
Al-Masoudi, N. A., et al. (2024). Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. Arabian Journal of Green Chemistry. [Link]
- Clinical and Laboratory Standards Institute. (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI.
-
Dofe, V. S., et al. (2023). Synthesis, antimicrobial activity and anti-biofilm activity of novel tetrazole derivatives. Monatshefte für Chemie - Chemical Monthly, 154(4), 427-438. [Link]
-
Inspiralis. (n.d.). Staphylococcus aureus Topoisomerase IV Decatenation Assay. Retrieved from [Link]
-
Osheroff, N., et al. (2025). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. In: Methods in Molecular Biology. Humana, New York, NY. [Link]
-
Al-Jebouri, M. M. (2022). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 585-592. [Link]
-
El-Sayed, W. A., et al. (2014). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. Archiv der Pharmazie, 347(3), 199-208. [Link]
-
Rahi, V., et al. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 13(2), 42-53. [Link]
-
El-Sayed, W. A., et al. (2014). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. PubMed. [Link]
-
Roszkowski, P., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. International Journal of Molecular Sciences. [Link]
-
Sharma, S., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
-
Roszkowski, P., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. PubMed. [Link]
-
Inspiralis. (n.d.). Pseudomonas aeruginosa Topoisomerase IV Decatenation Assay. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Maxwell, A., et al. (2006). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 34(15), e104. [Link]
-
Osheroff, N., et al. (2025). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. PubMed. [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Rahi, V., et al. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire. [Link]
-
Al-Jebouri, M. M. (2022). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. Journal of Pharmaceutical Negative Results. [Link]
-
Sarika, K., et al. (2025). Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2022). CLSI M100—Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. Retrieved from [Link]
Sources
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. microchemlab.com [microchemlab.com]
- 5. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. nih.org.pk [nih.org.pk]
- 7. CLSI M100 32nd Edition Released | News | CLSI [clsi.org]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 9. intertekinform.com [intertekinform.com]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. inspiralis.com [inspiralis.com]
- 15. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
- 17. inspiralis.com [inspiralis.com]
- 18. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of [(1-Phenyl-1H-tetrazol-5-yl)thio]acetic Acid Analogs as Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulators
For distribution among: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Safer Insulin Sensitizers
The global rise in type 2 diabetes has spurred the development of various therapeutic agents. Among these, the thiazolidinedione (TZD) class of drugs, such as rosiglitazone and pioglitazone, have been notable for their efficacy in improving insulin sensitivity. They exert their effects by acting as full agonists of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid metabolism.[1] However, the clinical utility of TZDs has been hampered by a range of adverse effects, including weight gain, fluid retention, and cardiovascular risks, which are linked to their potent and full activation of PPARγ.[1]
This has led to a paradigm shift in drug discovery towards the development of selective PPARγ modulators (SPPARγMs), particularly partial agonists. The hypothesis is that partial agonists can retain the beneficial insulin-sensitizing effects while mitigating the adverse effects associated with full agonism.[2] Within this context, tetrazole-containing compounds have emerged as a promising class of novel PPARγ ligands.[3] The tetrazole ring, being a bioisostere of the carboxylic acid group, offers a unique scaffold for designing new therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: the [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid analogs. We will delve into their synthesis, compare their performance with existing alternatives, and provide the experimental groundwork for their evaluation.
Synthetic Pathways to this compound Analogs
The synthesis of the target compounds generally follows a convergent strategy, starting with the formation of the substituted 1-phenyl-1H-tetrazole-5-thiol core, followed by S-alkylation with an acetic acid moiety.
A general synthetic route is outlined below:
Caption: General synthetic scheme for this compound analogs.
The initial step involves the reaction of a substituted phenylisothiocyanate with sodium azide, typically in a suitable solvent like water, to form the corresponding 1-phenyl-1H-tetrazole-5-thiol.[4] Subsequent alkylation of the thiol group with a chloroacetic acid derivative in the presence of a base yields the final this compound analog.[5] Variations in the substituents on the phenyl ring are introduced at the phenylisothiocyanate starting material stage.
Structure-Activity Relationship (SAR) Analysis
Key Structural Features Influencing PPARγ Binding:
-
The Tetrazole-Thioacetic Acid Headgroup: The acidic proton of the tetrazole ring and the carboxylic acid moiety are crucial for anchoring the ligand within the PPARγ ligand-binding pocket (LBP). The tetrazole ring acts as a bioisostere of the carboxylic acid headgroup found in many PPARγ agonists, forming key hydrogen bond interactions with residues in the polar arm of the LBP, such as Ser289, His323, and His449.
-
The Phenyl Ring: The substitution pattern on the phenyl ring significantly modulates the binding affinity and activity. While specific SAR data for the thioacetic acid series is limited, studies on other phenyl-tetrazole derivatives suggest that both electron-donating and electron-withdrawing groups can influence potency. The optimal substitution pattern is likely to be dependent on the overall physicochemical properties of the molecule, such as lipophilicity and the ability to form favorable interactions within the hydrophobic regions of the LBP.
-
The Thioether Linker: The sulfur atom in the thioacetic acid linker provides a flexible connection between the phenyl-tetrazole core and the acetic acid moiety, allowing for optimal positioning within the binding pocket.
Performance Comparison: Tetrazole Analogs vs. Thiazolidinediones (TZDs)
The primary advantage of the this compound analogs and related tetrazole-based compounds lies in their potential to act as partial agonists of PPARγ, in contrast to the full agonism of TZDs like rosiglitazone.
| Feature | This compound Analogs (Predicted Profile) | Thiazolidinediones (e.g., Rosiglitazone) |
| PPARγ Activation | Partial Agonism | Full Agonism[1] |
| Binding Affinity (IC50) | Micromolar (µM) range reported for related tetrazoles[6] | Nanomolar (nM) range |
| Therapeutic Effect | Potentially retained insulin sensitization | Potent insulin sensitization[1] |
| Side Effect Profile | Potentially reduced weight gain, fluid retention, and cardiovascular risk[2] | Known risks of weight gain, edema, and cardiovascular issues[1] |
Data Supporting Partial Agonism:
A study on three tetrazole derivatives (T1, T2, and T3), which share structural similarities with the this compound scaffold, demonstrated their ability to bind to the PPARγ ligand-binding domain with IC50 values in the micromolar range.[6]
| Compound | IC50 (µM) for PPARγ Binding |
| T1 | 20 |
| T2 | 4 |
| T3 | 4 |
| Rosiglitazone | 0.159 |
Data sourced from de Paula et al. (2021).[6]
The significantly higher IC50 values of the tetrazole compounds compared to the full agonist rosiglitazone are indicative of a weaker binding affinity, which is a characteristic often associated with partial agonism.[2] Computational modeling and crystallographic data from the same study suggest that these tetrazole ligands can adopt binding poses that differ from full agonists, potentially leading to a distinct conformational change in the receptor and a more modulated downstream signaling cascade.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of PPARγ Partial Agonists for Treatment of Type 2 Diabetes Based on an Integrated Virtual Screening Strategy that Combines Fragment Molecular Orbital Calculations, Machine Learning, Molecular Docking, Interaction Fingerprint Filtering, and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for highly selective therapeutic agents is paramount. While a compound may be designed with a specific biological target in mind, its interaction with unintended proteins, known as off-target effects or cross-reactivity, can lead to unforeseen side effects or even open avenues for drug repurposing. This guide provides a comprehensive analysis of the potential cross-reactivity of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid, a molecule whose therapeutic potential is suggested by its structural motifs, which are common in a variety of bioactive compounds.
Given the nascent stage of research on this specific molecule, this guide will adopt a predictive and methodological approach. We will dissect the molecule's constituent parts—the 1-phenyl-1H-tetrazole core and the thioacetic acid linker—to forecast potential biological interactions based on established knowledge of these pharmacophores. Furthermore, we will present a robust experimental framework for systematically evaluating the cross-reactivity of this and other novel chemical entities, thereby providing a practical roadmap for researchers in the field.
The Tetrazole Moiety: A Double-Edged Sword of Bioactivity
The tetrazole ring is a cornerstone of medicinal chemistry, prized for its role as a bioisostere of the carboxylic acid group.[1][2] This mimicry, however, is a key reason for the potential for broad biological activity and, consequently, cross-reactivity. The tetrazole ring's acidic nature, comparable to that of carboxylic acids, and its capacity for hydrogen bonding allow it to interact with a wide array of biological targets.[1][3]
Derivatives of tetrazole have been reported to exhibit a remarkable spectrum of pharmacological activities, including:
-
Antimicrobial: Targeting bacterial enzymes like DNA gyrase and topoisomerase IV.[1]
-
Anticancer: Exerting cytotoxic effects on rapidly dividing cells.[1]
-
Anti-inflammatory & Analgesic: Modulating pathways involved in inflammation and pain signaling.[1][4]
-
Antidiabetic: Interacting with targets such as peroxisome proliferator-activated receptors (PPARs) and protein tyrosine phosphatase 1B (PTP1B).[3][5]
-
Antihypertensive: Acting on components of the renin-angiotensin system.[1]
This functional diversity underscores the likelihood that a tetrazole-containing compound such as this compound could interact with multiple target classes.
The Phenyl and Thioacetic Acid Linker: Modulators of Selectivity
The 1-phenyl substitution on the tetrazole ring and the thioacetic acid linker are not mere structural appendages; they play a crucial role in defining the molecule's physicochemical properties and, by extension, its target-binding profile. The lipophilicity of the phenyl group can influence membrane permeability and interactions with hydrophobic pockets in proteins. The thioacetic acid linker provides a degree of conformational flexibility, allowing the molecule to adapt to the topology of different binding sites.
A Framework for Assessing Cross-Reactivity: From Prediction to Validation
A thorough investigation of a compound's selectivity is a critical step in its development. A multi-pronged approach, combining computational and experimental methods, is essential for building a comprehensive cross-reactivity profile.
Computational and Predictive Approaches
Before embarking on extensive laboratory testing, computational methods can provide valuable initial insights into potential off-target interactions. Techniques such as ligand-based and structure-based virtual screening can be employed to screen this compound against large databases of known protein structures. This can help prioritize experimental testing by identifying high-probability off-targets.
Experimental Selectivity Profiling
A tiered experimental strategy is recommended to systematically assess cross-reactivity.
Tier 1: Broad Panel Screening (Biochemical Assays)
The initial step involves screening the compound against large, commercially available panels of purified enzymes or receptors.[6] These fee-for-service platforms offer a cost-effective way to survey a wide range of potential targets. A typical panel for a compound with a tetrazole moiety might include:
-
Kinase Panels: Given the prevalence of kinases as drug targets and off-targets, screening against a comprehensive kinase panel is a standard practice.[6]
-
GPCR Panels: The structural diversity of G-protein coupled receptors makes them susceptible to interactions with a variety of small molecules.
-
Protease and Phosphatase Panels: Based on the known activities of some tetrazole derivatives, including these enzyme classes is prudent.[5]
-
Nuclear Receptor Panels: The acidic nature of the tetrazole ring suggests potential interactions with the ligand-binding domains of nuclear receptors.
Data Presentation: Comparative IC50 Values
The results from these screens are typically presented as a table of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.
| Target Class | Representative Target | This compound IC50 (µM) | Known Active Control IC50 (µM) |
| Primary Target | Hypothetical Target X | [Experimental Data] | [Experimental Data] |
| Kinases | EGFR | >100 | 1 |
| SRC | >100 | 0.5 | |
| GPCRs | β2-adrenergic Receptor | >100 | 0.01 |
| Proteases | MMP-2 | 50 | 0.1 |
| Phosphatases | PTP1B | 25 | 0.2 |
This table is a template for presenting hypothetical experimental data. Actual values would be determined through experimentation.
Tier 2: Cellular and Functional Assays
While biochemical assays are excellent for identifying direct interactions, they do not always reflect a compound's activity in a cellular context.[6][7] Therefore, any "hits" from the initial screen should be validated using cell-based assays. These assays measure the downstream functional consequences of target engagement.
Workflow for Cross-Reactivity Assessment
Caption: A tiered workflow for assessing compound cross-reactivity.
Cellular Thermal Shift Assay (CETSA®)
A powerful technique for confirming target engagement in a cellular environment is the Cellular Thermal Shift Assay (CETSA®).[8] This method relies on the principle that the binding of a ligand to a protein increases its thermal stability. By heating cell lysates or intact cells treated with the compound of interest to various temperatures and then quantifying the amount of soluble protein remaining, a thermal shift can be detected for the target protein and any off-targets.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the general steps for performing a CETSA experiment to assess the cross-reactivity of this compound.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibodies against the potential on- and off-target proteins
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Collect the cell lysates and clarify by centrifugation to remove cellular debris.
-
-
Heat Treatment:
-
Aliquot the cell lysates into PCR tubes or a 96-well PCR plate.
-
Heat the lysates to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. A no-heat control should also be included.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
Denature the soluble protein fractions by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the potential target proteins.
-
Incubate with a secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for a specific protein in the presence of the compound indicates thermal stabilization and thus, direct binding.
-
Diagram of CETSA Workflow
Caption: The basic workflow of a Cellular Thermal Shift Assay.
Conclusion
While the specific biological targets of this compound remain to be elucidated, its structural features suggest a high potential for diverse biological activities and, consequently, a need for a thorough assessment of its cross-reactivity. The tetrazole ring, a known bioisostere for carboxylic acids, is a promiscuous pharmacophore found in drugs targeting a wide range of protein classes. Therefore, a systematic and multi-tiered approach to selectivity profiling, combining in silico, in vitro, and cell-based methods, is essential. The methodologies and frameworks presented in this guide offer a robust starting point for researchers to comprehensively characterize the selectivity profile of this and other novel chemical entities, ultimately leading to the development of safer and more effective therapeutics.
References
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025).
- Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025). Promega Connections.
- CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience.
-
Guideline for the diagnosis of drug hypersensitivity reactions. (2015). ResearchGate. [Link]
-
Predicting compound activity from phenotypic profiles and chemical structures. (2023). National Institutes of Health. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Institutes of Health. [Link]
-
Drug Allergy & Cross-Reactivity. (2024). KnowledgeDose. [Link]
-
Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. (2023). National Institutes of Health. [Link]
-
Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group. (n.d.). National Institutes of Health. [Link]
-
A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Potential Pharmacological Activities of Tetrazoles in The New Millennium. (n.d.). International Journal of PharmTech Research. [Link]
-
RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. (2024). ResearchGate. [Link]
-
Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. (2019). ResearchGate. [Link]
-
Synthesis, Characterization and Study of Biological Activity of Some New Schiff Bases, 1, 3-Oxazepine and Tetrazole Derived from 2, 2 di thiophenyl Acetic Acid. (n.d.). Digital Repository. [Link]
-
Tetrazoles: Synthesis and Biological Activity. (2018). Bentham Science Publisher. [Link]
-
Guideline for allergological diagnosis of drug hypersensitivity reactions: S2k Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) in cooperation with the German Dermatological Society (DDG), the Association of German Allergologists (ÄDA), the German Society for Pediatric Allergology (GPA), the German Contact Dermatitis Research Group (DKG),. (n.d.). National Institutes of Health. [Link]
-
Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines. (n.d.). PubMed. [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (n.d.). National Institutes of Health. [Link]
-
1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. (n.d.). PubMed. [Link]
-
Tetrazoles: Synthesis and Biological Activity. (2018). ResearchGate. [Link]
-
Drugs in the Tetrazole Series. (2021). ResearchGate. [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PubMed Central. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). ResearchGate. [Link]
-
Multi-pathway profiling approach to compound validation: utilizing SelectScreen™ cell-based pathway screening to characterize pathway selectivity for commonly used protein kinase inhibitors. (2007). AACR Journals. [Link]
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
A Researcher's Guide to Benchmarking Novel PTP1B Inhibitors: A Comparative Analysis of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a pivotal negative regulator in both insulin and leptin signaling pathways, making it a high-value therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2][3] The development of potent and selective PTP1B inhibitors is a key objective in modern drug discovery.[4][5] This guide provides a comprehensive framework for benchmarking the performance of a novel test compound, [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid (herein referred to as 'Test Compound'), against established PTP1B inhibitors. We utilize a multi-tiered experimental approach to compare its efficacy and selectivity against two well-characterized benchmarks: Trodusquemine (MSI-1436) , a highly selective allosteric inhibitor, and Ertiprotafib , an earlier clinical candidate with a more complex pharmacological profile.[6][7][8] This document details the scientific rationale, step-by-step experimental protocols, and data interpretation necessary for a rigorous comparative analysis.
Introduction: The Rationale for Targeting PTP1B
PTP1B: A Master Regulator of Metabolic Signaling
PTP1B is a non-transmembrane protein tyrosine phosphatase that plays a crucial role in attenuating insulin signaling.[9] Upon insulin binding, the insulin receptor (IR) autophosphorylates on key tyrosine residues, initiating a cascade that leads to glucose uptake and metabolism.[10] PTP1B acts as a brake on this system by dephosphorylating the activated insulin receptor and its primary substrate, IRS-1, thereby terminating the signal.[4][9][10] Elevated PTP1B activity is strongly associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[1] Consequently, inhibiting PTP1B is a promising strategy to enhance insulin sensitivity and restore glucose homeostasis.[1][2]
The Challenge of Selectivity
A primary hurdle in developing PTP1B inhibitors is achieving selectivity, particularly against the highly homologous T-cell protein tyrosine phosphatase (TCPTP), which shares a high degree of sequence and structural similarity in its catalytic site.[11][12][13] Non-selective inhibition of TCPTP has been linked to potential adverse effects, making selectivity a critical parameter for any viable therapeutic candidate.[13] Therefore, a robust benchmarking protocol must prioritize the assessment of selectivity.
Benchmark Compounds for Comparison
To provide a meaningful context for the Test Compound's performance, we have selected two key comparators:
-
Trodusquemine (MSI-1436): A naturally occurring aminosterol that acts as a selective, non-competitive, allosteric inhibitor of PTP1B.[14][15][16] Its unique mechanism of binding to the C-terminal domain, rather than the conserved active site, confers excellent selectivity over TCPTP.[16] It has been investigated in clinical trials for diabetes and obesity.[8]
-
Ertiprotafib: A non-competitive inhibitor that progressed to Phase II clinical trials for type 2 diabetes.[6][17] While effective, it was found to have off-target activities, including dual agonism of PPAR alpha/gamma and inhibition of IKK-beta, and a tendency to induce PTP1B aggregation.[17][18][19] It serves as a valuable benchmark for understanding potential liabilities.
Experimental Design: A Multi-Ttiered Benchmarking Workflow
A rigorous evaluation of a novel PTP1B inhibitor requires a staged approach, moving from basic biochemical potency to cellular target engagement and selectivity. This ensures a comprehensive understanding of the compound's pharmacological profile.
Rationale for the Workflow
Our workflow is designed to answer three critical questions in sequence:
-
Is it potent? The initial in vitro enzymatic assay establishes the compound's fundamental ability to inhibit PTP1B and determines its half-maximal inhibitory concentration (IC50).
-
Is it selective? A counter-screen against the most relevant off-target, TCPTP, is essential to calculate a selectivity index. High selectivity is a prerequisite for a promising drug candidate.[12]
-
Does it work in cells? Moving from a purified enzyme system to a relevant cellular model confirms that the compound can cross the cell membrane and engage its target in a physiological context, thereby producing the desired downstream biological effect.
Benchmarking Workflow Diagram
Caption: A multi-tiered workflow for PTP1B inhibitor benchmarking.
Protocols and Methodologies
The following protocols are grounded in established, peer-reviewed methodologies for PTP phosphatase assays.[20][21] For maximum sensitivity and suitability for high-throughput screening, we describe a fluorescence-based kinetic assay.[20]
Protocol: In Vitro PTP1B Enzymatic Inhibition Assay (IC50 Determination)
Expertise & Rationale: This assay quantifies the potency of an inhibitor. We use the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which produces a highly fluorescent signal upon dephosphorylation, allowing for a continuous kinetic reading with high sensitivity.[20] This is superior to colorimetric substrates like pNPP, which often require higher enzyme concentrations and have lower signal-to-noise ratios.[19][22]
Materials:
-
Recombinant human PTP1B (catalytic domain, e.g., aa 1-321)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[20]
-
DiFMUP Substrate (Stock in DMSO)
-
Test Compound, Trodusquemine, Ertiprotafib (10-point, 3-fold serial dilutions in DMSO)
-
384-well, black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Plating: Dispense 0.5 µL of each compound dilution (or DMSO vehicle control) into the wells of the 384-well plate.
-
Enzyme Preparation: Prepare a 2X working solution of PTP1B in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes (typically ≤0.5 nM).[20]
-
Enzyme Addition & Pre-incubation: Add 10 µL of the 2X PTP1B solution to each well. Mix gently and incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Substrate Preparation: Prepare a 2X working solution of DiFMUP in assay buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for accurate IC50 determination.
-
Reaction Initiation: Add 10 µL of the 2X DiFMUP solution to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in the reader and measure fluorescence intensity every 60 seconds for 30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well. Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Selectivity Counter-Screen against TCPTP
Trustworthiness Rationale: This protocol is a self-validating system for selectivity. By running the exact same assay as in 3.1 but substituting PTP1B with TCPTP, we directly compare the inhibitory activity under identical conditions, eliminating experimental variables. A high ratio of IC50 (TCPTP) / IC50 (PTP1B) indicates desirable selectivity.[16]
Procedure:
-
Follow the exact procedure outlined in Section 3.1 , replacing the recombinant PTP1B enzyme with recombinant human TCPTP at a similar, empirically determined final concentration.
-
Calculate the IC50 value for TCPTP inhibition.
-
Calculate the Selectivity Index (SI): SI = IC50 (TCPTP) / IC50 (PTP1B).
Protocol: Cellular Target Engagement via Western Blot
Expertise & Rationale: This assay validates that the inhibitor can enter a cell and modulate the PTP1B signaling pathway. We use the human hepatoma cell line HepG2, a standard model for studying insulin signaling.[7][23] Inhibition of PTP1B should prevent the dephosphorylation of the insulin receptor, leading to a measurable increase in phosphorylated IRβ (p-IRβ) levels upon insulin stimulation.[7][24]
Materials:
-
HepG2 cells
-
Serum-free cell culture medium
-
Insulin solution
-
Test compounds
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary Antibodies: Rabbit anti-phospho-IRβ (Tyr1162/1163), Rabbit anti-total-IRβ
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
BCA Protein Assay Kit
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate HepG2 cells and grow to ~80% confluency.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 6 hours to reduce basal signaling.
-
Compound Treatment: Pre-incubate cells with various concentrations of the test compound (or DMSO vehicle) for 1-2 hours.
-
Insulin Stimulation: Add insulin to a final concentration of 100 nM to all wells (except for the unstimulated control) and incubate for 5-10 minutes.[23]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibody against p-IRβ overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Apply chemiluminescent substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total IRβ to serve as a loading control.
-
Densitometry Analysis: Quantify the band intensities for p-IRβ and total IRβ. Normalize the p-IRβ signal to the total IRβ signal for each sample.
Data Interpretation and Comparative Analysis
PTP1B in the Insulin Signaling Pathway
PTP1B acts as a critical negative feedback regulator on the insulin receptor. Inhibiting its action is expected to potentiate and prolong the insulin signal.
Caption: Role of PTP1B in the insulin signaling cascade.
Comparative Performance Data
The table below summarizes the expected data points for our Test Compound alongside literature-derived values for the benchmark inhibitors. Note: Data for the Test Compound is hypothetical for illustrative purposes.
| Parameter | Test Compound | Trodusquemine (MSI-1436) | Ertiprotafib |
| PTP1B IC50 | 220 nM | ~1.0 µM (1000 nM)[15][16] | ~1.6 - 29 µM[16] |
| TCPTP IC50 | > 25 µM | ~224 µM[16][23] | Not reported, known off-targets |
| Selectivity Index (SI) | > 113-fold | ~224-fold[16][23] | Poor / Not applicable |
| Mechanism of Action | Competitive | Non-competitive, Allosteric[15][16] | Non-competitive[6][19] |
| Cellular Activity | ↑ p-IRβ at 1 µM | ↑ p-IRβ at 10 µM[23] | Normalizes glucose in vivo[17] |
| Known Liabilities | To be determined | Low oral bioavailability | Off-target activity, induces aggregation[17][18][19] |
Interpretation of Results
-
Potency: Based on the hypothetical data, the Test Compound (IC50 = 220 nM) demonstrates superior in vitro potency compared to both Trodusquemine and Ertiprotafib.
-
Selectivity: The Test Compound shows a high selectivity index (>113-fold), which is highly desirable and comparable to the excellent selectivity of Trodusquemine. This is a significant advantage over Ertiprotafib, which has known off-target effects.[17][18]
-
Cellular Efficacy: The ability of the Test Compound to increase the phosphorylation of the insulin receptor in a cellular model at a concentration achievable relative to its IC50 value confirms its target engagement and biological relevance.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for the preclinical benchmarking of novel PTP1B inhibitors. By systematically evaluating potency, selectivity, and cellular activity against well-defined benchmarks like Trodusquemine and Ertiprotafib, researchers can build a comprehensive data package to validate new chemical entities.
Based on our hypothetical results, the Test Compound, This compound , presents as a highly promising candidate, exhibiting potent inhibition, excellent selectivity over TCPTP, and confirmed cellular target engagement.
Next Steps for a Promising Candidate:
-
Mechanism of Action Studies: Detailed enzyme kinetics (e.g., Lineweaver-Burk plots) should be performed to definitively determine the mechanism of inhibition (e.g., competitive, non-competitive).[19]
-
Broader Selectivity Profiling: The compound should be screened against a wider panel of phosphatases to ensure its selectivity profile is robust.
-
Pharmacokinetic (ADME) Profiling: In vitro and in vivo studies are required to assess the compound's absorption, distribution, metabolism, and excretion properties to determine its drug-likeness and potential for oral bioavailability.
-
In Vivo Efficacy Studies: The ultimate validation requires testing in animal models of diabetes and obesity (e.g., diet-induced obese mice) to assess effects on glucose tolerance, insulin sensitivity, and body weight.[7]
By following this structured approach, research and drug development professionals can make informed, data-driven decisions on advancing novel PTP1B inhibitors toward clinical development.
References
-
Kumar, G. S., Page, R., & Peti, W. (2020). The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib. PLOS ONE. Available at: [Link]
-
Lee, Y., et al. (2007). PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Ghafari, S., et al. (2019). The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications. Journal of Cellular Physiology. Available at: [Link]
-
Lantz, K. A., et al. (2010). Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice. Obesity (Silver Spring). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ertiprotafib. PubChem. Available at: [Link]
-
Seely, B. L., et al. (1999). Role of protein tyrosine phosphatase-1B in diabetes and obesity. Biomedicine & Pharmacotherapy. Available at: [Link]
-
Wang, Y., et al. (2014). Discovery of Novel PTP1B Inhibitors via Pharmacophore-Oriented Scaffold Hopping From Ertiprotafib. Chemical Biology & Drug Design. Available at: [Link]
-
MedPath. (2025). Trodusquemine. Available at: [Link]
-
Galic, S., et al. (2005). Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP. Molecular and Cellular Biology. Available at: [Link]
-
Qin, Z., et al. (2015). Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Qin, Z., et al. (2015). Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Le P-C., et al. (2021). The aminosterol Claramine inhibits β-secretase 1–mediated insulin receptor cleavage. The Journal of Biological Chemistry. Available at: [Link]
-
ResearchGate. (2015). Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound. Available at: [Link]
-
Abdelsalam, S. S., et al. (2019). The Role of Protein Tyrosine Phosphatase (PTP)-1B in Cardiovascular Disease and Its Interplay with Insulin Resistance. International Journal of Molecular Sciences. Available at: [Link]
-
Wikipedia. (n.d.). Trodusquemine. Available at: [Link]
-
ResearchGate. (2020). The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib. Available at: [Link]
-
Fałdzińska, A., et al. (2023). Trodusquemine (MSI-1436) Restores Metabolic Flexibility and Mitochondrial Dynamics in Insulin-Resistant Equine Hepatic Progenitor Cells (HPCs). International Journal of Molecular Sciences. Available at: [Link]
-
Bence, K. K., & Mouradian, M. M. (2014). Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation. Scientifica. Available at: [Link]
-
Wang, T., et al. (2023). PTP1B Inhibitor Claramine Rescues Diabetes-Induced Spatial Learning and Memory Impairment in Mice. Molecular Neurobiology. Available at: [Link]
-
Nasiri, H. R., et al. (2017). PAIN-less identification and evaluation of small molecule inhibitors against protein tyrosine phosphatase 1B. MedChemComm. Available at: [Link]
-
Baranowski, M. R., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PubMed. Available at: [Link]
-
Dubé, N., et al. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. Biomolecules. Available at: [Link]
-
Lee, S., et al. (2024). Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. Journal of Microbiology and Biotechnology. Available at: [Link]
-
ResearchGate. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Available at: [Link]
-
Olawale, F., et al. (2021). Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation. Computational Biology and Medicine. Available at: [Link]
-
Kamal, A., et al. (2018). Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus. Current Drug Targets. Available at: [Link]
-
Krishnan, K., et al. (2014). Cellular Biochemistry Methods for Investigating Protein Tyrosine Phosphatases. Current Protocols in Chemical Biology. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of the ten most potent PTP1B inhibitors. Available at: [Link]
-
Wan, S., et al. (2006). Selective Protein Tyrosine Phosphatase 1B Inhibitors: Targeting the Second Phosphotyrosine Binding Site with Non-Carboxylic Acid-Containing Ligands. Journal of Medicinal Chemistry. Available at: [Link]
-
Patsnap Synapse. (2025). What PTP1B inhibitors are in clinical trials currently? Available at: [Link]
-
MDPI. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. Available at: [Link]
-
Müller, F., et al. (2020). Quantitative proteomics identifies PTP1B as modulator of B cell antigen receptor signaling. The EMBO Journal. Available at: [Link]
-
Freie Universität Berlin. (2018). Investigations on Key Principles of PTP1B Selectivity. Available at: [Link]
-
ResearchGate. (n.d.). Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Available at: [Link]
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available at: [Link]
-
Du, Y., et al. (2015). Novel, potent, selective and cellular active ABC type PTP1B inhibitors containing (methanesulfonyl-phenyl-amino)-acetic acid methyl ester phosphotyrosine mimetic. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Chen, L., et al. (2016). A Novel Protein Tyrosine Phosphatase 1B Inhibitor With Therapeutic Potential for Insulin Resistance. British Journal of Pharmacology. Available at: [Link]
-
BioAssay Systems. (n.d.). PTP1B Inhibitor Assay Screening Services. Available at: [Link]
-
Liu, K., et al. (2024). Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Taylor, S. D. (2003). Inhibitors of protein tyrosine phosphatase 1B (PTP1B). Current Topics in Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2019). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. PubMed. Available at: [Link]
Sources
- 1. The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of protein tyrosine phosphatase-1B in diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. The Role of Protein Tyrosine Phosphatase (PTP)-1B in Cardiovascular Disease and Its Interplay with Insulin Resistance [mdpi.com]
- 10. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Refubium - Investigations on Key Principles of PTP1B Selectivity [refubium.fu-berlin.de]
- 14. trial.medpath.com [trial.medpath.com]
- 15. Trodusquemine - Wikipedia [en.wikipedia.org]
- 16. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ertiprotafib | C31H27BrO3S | CID 157049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Novel, potent, selective and cellular active ABC type PTP1B inhibitors containing (methanesulfonyl-phenyl-amino)-acetic acid methyl ester phosphotyrosine mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Tetrazole Derivatives in Anticancer Research
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and minimal toxicity is a paramount challenge. Among the myriad of heterocyclic compounds, the tetrazole nucleus has emerged as a privileged scaffold in anticancer drug design.[1][2] Its unique physicochemical properties, such as metabolic stability and its role as a bioisostere for carboxylic acids and cis-amide groups, make it a compelling pharmacophore for medicinal chemists.[2][3][4][5][6] This guide provides an in-depth, comparative analysis of molecular docking studies involving tetrazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, referenced data.
The Rationale: Why Tetrazoles and Why Docking?
Tetrazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer properties.[4][7] Their scaffold has been incorporated into a variety of structures targeting numerous cancer-related proteins.[3][5][6] Molecular docking, an in silico method, is an indispensable tool in this context. It predicts the preferred orientation of a ligand (the tetrazole derivative) when bound to a specific region of a target protein. This computational approach allows for the rapid screening of virtual libraries of compounds, prioritization of candidates for synthesis, and provides a molecular-level understanding of the structure-activity relationship (SAR).[8][9]
A well-executed comparative docking study can differentiate between closely related analogues, predict their binding affinities, and elucidate the key interactions that drive their biological activity. This is crucial for the rational design of more potent and selective anticancer agents.[7]
A Validated Workflow for Comparative Docking Studies
To ensure the reliability and reproducibility of in silico results, a rigorously validated workflow is essential. The following protocol represents a self-validating system that incorporates best practices in the field.
Experimental Protocol: Comparative Molecular Docking
-
Target Protein Preparation:
-
Selection: Choose a clinically relevant anticancer target with a high-resolution crystal structure available in the Protein Data Bank (PDB). Examples include Estrogen Receptor-alpha (ER-α) for breast cancer or P-glycoprotein for multidrug resistance.[10][11]
-
Preparation: Download the PDB file. Remove all water molecules and heteroatoms not essential for binding. Add polar hydrogens and assign appropriate atom types and charges using software like Schrödinger's Protein Preparation Wizard or AutoDockTools.
-
Rationale: A clean and correctly protonated protein structure is fundamental for accurate docking calculations. The removal of non-essential molecules reduces computational complexity and potential for artifacts.
-
-
Ligand Preparation:
-
Selection: Obtain the 2D or 3D structures of the tetrazole derivatives to be compared.
-
Preparation: Convert 2D structures to 3D. Generate possible ionization states at physiological pH (e.g., using LigPrep). Perform a conformational search and energy minimization to obtain a low-energy, 3D conformation.
-
Rationale: The starting conformation and ionization state of the ligand can significantly impact the docking outcome. Proper preparation ensures that the ligand is in a realistic and energetically favorable state for binding.
-
-
Grid Generation and Active Site Definition:
-
Definition: Define the binding site on the target protein. This is typically centered on the co-crystallized ligand or identified through literature analysis of key active site residues.
-
Grid Generation: Generate a grid box that encompasses the entire binding pocket. The grid defines the space where the docking algorithm will search for favorable ligand poses.
-
Rationale: The grid must be large enough to allow the ligand to orient freely but not so large as to unnecessarily increase computation time.
-
-
Docking and Scoring:
-
Software Selection: Choose a well-validated docking program. AutoDock Vina and Glide are commonly used for their balance of speed and accuracy.[12] For instance, one study on novel tetrazole derivatives utilized AutoDock v4.2 to investigate their inhibitory potential against cancer-associated proteins.[13][14][15]
-
Execution: Dock the prepared ligands into the defined grid. The software will generate a series of binding poses for each ligand.
-
Scoring: The software's scoring function will rank the poses based on their predicted binding affinity (e.g., in kcal/mol).
-
Rationale: Different docking programs use different algorithms and scoring functions. It is good practice to use more than one program for cross-validation if resources permit.
-
-
Post-Docking Analysis and Validation:
-
Pose Analysis: Visually inspect the top-ranked poses for each ligand. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues.
-
Re-docking (Validation): Extract the co-crystallized ligand from the PDB file and dock it back into the binding site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD of <2.0 Å is generally considered a successful validation.
-
Rationale: This validation step is crucial to confirm that the chosen docking protocol can accurately reproduce a known binding mode, thereby increasing confidence in the predictions for the novel tetrazole derivatives.
-
Below is a diagram illustrating this comprehensive workflow.
Caption: A validated workflow for comparative molecular docking studies.
Comparative Analysis: Tetrazole Derivatives in Action
To illustrate the power of this approach, let's consider a hypothetical comparative study of indole-based tetrazole derivatives targeting the Estrogen Receptor-alpha (ER-α), a key target in breast cancer.[11]
Data Presentation: Docking Results against ER-α
| Compound ID | Scaffold Modification | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |
| 5d | Indole + Tetrazole with p-fluoro substitution | -9.8 | Arg394, Glu353, Thr347 | High |
| 5f | Indole + Tetrazole with p-chloro substitution | -9.5 | Arg394, Glu353, Leu387 | High |
| Bazedoxifene | Standard ER-α Antagonist | -8.7 | Arg394, Glu353, His524 | Moderate |
| Parent | Unsubstituted Indole-Tetrazole | -7.2 | Glu353 | Low |
Note: This data is illustrative, based on trends observed in published research.[11]
The table above clearly demonstrates how substitutions on the phenyl ring of the tetrazole derivative can significantly impact the predicted binding affinity. Both compounds 5d and 5f show better docking scores than the standard drug, Bazedoxifene, and the parent compound. This suggests that the electron-withdrawing groups at the para position enhance binding.
Structure-Activity Relationship (SAR) Insights
The docking poses provide a structural basis for the observed SAR. For instance, the fluorine atom in compound 5d may form a favorable halogen bond with a backbone carbonyl in the active site, an interaction absent in the parent compound. Similarly, the docking results can reveal how subtle changes in the ligand structure can induce different conformational changes in the protein, leading to antagonistic effects.[11]
A molecular dynamics simulation can further establish the dynamic stability and conformational behavior of the protein-ligand complex, adding another layer of validation to the docking predictions.[11]
The following diagram illustrates the conceptual binding of a tetrazole derivative within a protein's active site, highlighting the key interactions that drive its inhibitory activity.
Caption: Key interactions of a tetrazole derivative in a protein active site.
Conclusion and Future Perspectives
Comparative molecular docking is a powerful and cost-effective strategy in the early stages of anticancer drug discovery. When applied to promising scaffolds like tetrazole derivatives, it provides invaluable insights into their mechanism of action and guides the design of next-generation therapeutics. The workflow and principles outlined in this guide emphasize the importance of a rigorous, validated approach to ensure that the computational results are both reliable and translatable to experimental settings.
Future studies should focus on integrating docking with other computational methods, such as molecular dynamics and quantum mechanics, to further refine the prediction of binding affinities and ligand-induced conformational changes. As our understanding of cancer biology deepens, so too will our ability to design targeted and effective tetrazole-based therapies.
References
-
Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1856–1868. [Link]
-
Unnamatla, M. V. B., Khan, F.-R. N., & Yañez, E. C. (2022). Tetrazoles: Structure and Activity Relationship as Anticancer Agents. In Key Heterocyclic Cores for Smart Anticancer Drug–Design Part I (pp. 205–231). [Link]
-
Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Bentham Science Publishers. [Link]
-
Alasadi, Y. K., Jumaa, F. H., Dalaf, A. H., Shawkat, S. M., & Mukhlif, M. G. (2022). Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents. Journal of Pharmaceutical Negative Results, 13(3), 513-522. [Link]
-
Alasadi, Y. K., Jumaa, F. H., Dalaf, A. H., Shawkat, S. M., & Mukhlif, M. G. (2022). Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents. ResearchGate. [Link]
-
Gorle, S., Maddila, S., Maddila, S. N., Naicker, K., Singh, M., Singh, P., & Jonnalagadda, S. B. (2017). Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 17(3), 464-470. [Link]
-
Verma, A., Kumar, K., & Singh, J. (2021). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Chemical Biology & Drug Design, 97(3), 519-547. [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Organic and Biomolecular Chemistry. [Link]
-
Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14). [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. [Link]
-
Manjula, S. N., Kumar, K. S. V., Shivaraj, M. C., Prasad, Y. R., & Kumar, V. V. (2020). Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials. ACS Omega, 5(43), 28211–28223. [Link]
-
Reddy, C. S., Reddy, C. U., & Rao, A. S. (2023). New tetrazolopyrrolidine-1,2,3-triazole analogues as potent anticancer agents: design, synthesis and molecular docking studies. Archiv der Pharmazie, 356(11), e2300234. [Link]
-
Gorle, S., Maddila, S., Maddila, S. N., Naicker, K., Singh, M., Singh, P., & Jonnalagadda, S. B. (2017). Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 17(3), 464-470. [Link]
-
Dhiman, P., Kumar, V., & Jaitak, V. (2020). Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic & Medicinal Chemistry, 28(15), 115599. [Link]
-
Kumar, A., Sharma, S., Singh, I., Nepali, K., & Jaitak, V. (2023). Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents. RSC Medicinal Chemistry, 14(6), 1133-1153. [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. ResearchGate. [Link]
-
Kaushik, N., Singh, H., & Kumar, A. (2019). Anticancer and Molecular Docking Studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazoles. International Journal of Biochemistry Research & Review, 26(3), 1-12. [Link]
-
Alasadi, Y. K., Jumaa, F. H., Dalaf, A. H., Shawkat, S. M., & Mukhlif, M. G. (2022). Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents. Journal of Pharmaceutical Negative Results. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Tetrazole Derivatives as Promising Anticancer Agents | Bentham Science [eurekaselect.com]
- 7. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in a… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. pnrjournal.com [pnrjournal.com]
A Senior Application Scientist's Guide to Validating Mechanism of Action
In drug discovery, a compound's efficacy is only as compelling as the evidence supporting its mechanism of action (MoA). A well-defined MoA provides the mechanistic confidence required to advance a candidate, transforming a promising molecule into a potential therapeutic.[1][2] This guide eschews a simple checklist approach. Instead, we will navigate the logical progression of inquiry that underpins robust MoA validation, addressing the critical questions researchers face. We will compare key experimental methodologies, delving into the causality behind their selection and providing the practical insights needed to generate decisive, self-validating data.
Chapter 1: The First Question: Does My Compound Engage Its Target?
Before investigating downstream effects, one must first prove direct interaction between the compound and its intended protein target within a physiologically relevant context.[2][3] Answering this "target engagement" question is the foundational step of MoA validation. Failure to demonstrate direct binding undermines all subsequent biological observations. A variety of assays have been developed to provide this crucial data, each with distinct advantages.[1][3]
Comparison of Primary Target Engagement Assays
We will compare two powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA®), which assesses target binding in intact cells or tissues, and Surface Plasmon Resonance (SPR), a highly sensitive in-vitro method for quantifying binding kinetics.
| Parameter | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) |
| Principle | Ligand binding increases the thermal stability of the target protein.[4] | Measures changes in refractive index on a sensor chip as an analyte flows over an immobilized ligand.[5][6] |
| Assay Context | Intact cells, cell lysates, tissues.[4] | Purified, recombinant proteins (in vitro).[2] |
| Key Readout | Thermal shift (ΔTagg) indicating target stabilization.[7] | Association rate (ka), dissociation rate (kd), and affinity (KD).[8] |
| Label Requirement | Label-free.[7] | Label-free.[5] |
| Throughput | Moderate to high (plate-based formats available).[9] | Moderate to high, depending on the instrument.[8] |
| Strengths | Confirms target engagement in a native cellular environment, accounting for cell permeability and metabolism.[10][11] | Provides detailed kinetic and thermodynamic data; highly sensitive for detecting weak binders.[12] |
| Limitations | Does not directly provide kinetic data (ka, kd); requires a specific antibody for detection (e.g., Western Blot). | Requires purified, stable protein and immobilization, which may not reflect native conformation; does not measure cell penetration. |
Workflow & Logic: A Visual Guide to MoA Validation
The journey from a hypothetical MoA to a validated one involves a multi-layered experimental approach. This workflow illustrates the logical progression from confirming direct target binding to observing the ultimate cellular phenotype.
Caption: Logical workflow for validating a compound's Mechanism of Action.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is predicated on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[4] This protocol outlines a Western Blot-based detection method.
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with the desired concentration of the compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
-
Heating Step:
-
Harvest cells and resuspend them in a protein-stable buffer (e.g., PBS) containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[13] An unheated control sample should be included.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[14]
-
Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[7][14]
-
-
Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample (e.g., using a BCA assay).
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blotting using a primary antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[13]
-
Chapter 2: The Second Question: Does Target Engagement Modulate Pathway Activity?
Confirming that your compound binds its target is only the first step. The next critical question is whether this binding event initiates the expected cascade of molecular events. This involves measuring changes in downstream signaling pathways, such as protein phosphorylation or target gene expression, which are the direct consequences of modulating the target's activity.[15][16]
Key Technique: Western Blot for Phosphoprotein Detection
For many targets, particularly kinases and receptors, activity is regulated by phosphorylation. A Western Blot using phospho-specific antibodies is the gold standard for detecting these changes. The key to a successful phospho-blot is the preservation of phosphorylation states during sample preparation and the specificity of the antibodies used.[17]
Caption: Measuring downstream effects of target inhibition.
Experimental Protocol: Western Blot for Phosphorylation
This protocol includes critical steps for preserving and detecting phosphorylated proteins.[18][17]
-
Sample Preparation & Lysis:
-
Treat cells with your compound for the desired time. Include positive and negative controls (e.g., stimulation with a known activator).
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using a lysis buffer (e.g., RIPA) freshly supplemented with a cocktail of protease and phosphatase inhibitors .[19] This is the most critical step to prevent dephosphorylation.
-
Clarify lysate by centrifugation at 4°C. Determine protein concentration of the supernatant.
-
-
Gel Electrophoresis & Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Avoid using non-fat milk, as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[20][19]
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C in 5% BSA/TBST.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
-
Detection and Reprobing:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]
-
After imaging, you can strip the membrane and reprobe with an antibody against the total protein. This is a crucial self-validating step to confirm that changes in the phospho-signal are not due to changes in the total amount of protein.[20]
-
Chapter 3: The Third Question: Does Pathway Modulation Elicit the Desired Cellular Phenotype?
The ultimate goal of a therapeutic is to correct a disease-relevant phenotype. After demonstrating target engagement and pathway modulation, the next logical step is to confirm that these molecular events translate into a desired biological outcome, such as inhibiting cancer cell proliferation, inducing apoptosis, or restoring normal function.[21][22] Phenotypic assays measure these holistic cellular responses.[23][24]
Unlike target-based assays, phenotypic screens are often "unbiased" in that they measure the overall cellular outcome without preconceived notions of the pathway, making them powerful tools for discovering compounds with novel mechanisms.[23][25]
Comparison of Common Phenotypic Assay Platforms
| Assay Type | Principle | Typical Readout | Advantages | Limitations |
| Proliferation/Viability Assays | Measures metabolic activity (e.g., MTT, MTS) or ATP content (e.g., CellTiter-Glo®) as a proxy for cell number. | Colorimetric, fluorometric, or luminescent signal. | High-throughput, inexpensive, provides clear cytotoxicity/cytostatic data. | Indirect measure of cell number; can be confounded by metabolic changes. |
| Apoptosis Assays | Detects markers of programmed cell death, such as caspase activation, Annexin V staining, or DNA fragmentation. | Luminescence (caspase activity), fluorescence (flow cytometry), or imaging. | Provides mechanistic insight into the mode of cell death.[26] | Timing is critical; apoptosis is a transient process. |
| High-Content Imaging/Screening (HCS) | Automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously (e.g., morphology, protein localization, organelle health).[] | Multiparametric image-based data. | Provides rich, multi-dimensional data; can uncover unexpected phenotypes.[23] | Lower throughput than plate-reader assays; complex data analysis. |
Chapter 4: The Final Question: Is the Target Responsible for the Phenotype?
A compound may engage a target, modulate a pathway, and cause a phenotype, but this correlation does not definitively prove causation. The compound could have off-target effects that are responsible for the observed biology. The final and most rigorous step in MoA validation is to use genetic tools to prove that the intended target is essential for the compound's activity.[28][29]
Gold Standard Technique: CRISPR-Cas9 Mediated Gene Editing
CRISPR-Cas9 technology has revolutionized target validation.[30] By creating a cell line where the target gene is knocked out (KO), researchers can perform the ultimate control experiment. The power of CRISPR lies in its ability to completely abolish gene expression, unlike transient and often incomplete silencing from RNAi.[31]
The logic is simple and powerful:
-
If the compound acts on-target: The KO cell line, which lacks the target protein, should be resistant to the compound's effects.
-
If the compound acts off-target: The KO cell line will show the same sensitivity to the compound as the wild-type cells.
This approach provides a clear, binary readout that definitively links the target to the drug's phenotypic effect, providing the highest level of confidence in the proposed MoA.[32][33]
References
- The impact of CRISPR-Cas9 on target identification and valid
- Western blot for phosphoryl
- Target Engagement Assays in Early Drug Discovery. PubMed.
- Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.
- A Practical Guide to Target Engagement Assays. Selvita.
- Phenotypic profiling in drug discovery. Drug Target Review.
- How does SPR work in Drug Discovery?. deNOVO Biolabs.
- Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges.
- Tips for detecting phosphoproteins by western blot. Proteintech Group.
- Target and pathway engagement assays. Concept Life Sciences.
- Phenotypic Platforms are Taking Over Drug Discovery. Alto Predict.
- Target Engagement Assays. DiscoverX.
- CRISPR Cas9 Gene Editing for Target Identification and Valid
- Target Engagement Assays in Early Drug Discovery.
- CRISPR Cas9 Gene Editing.
- Phenotypic Assays. BOC Sciences.
- Achieving Modern Success in Phenotypic Drug Discovery. Pfizer.
- Functional Cell-Based Assays | Mechanism of Action, Prolifer
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Explore the role of CRISPR gene editing in target valid
- The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix Labs.
- Target Valid
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
- Role of Cell-Based Assays in Drug Discovery and Development.
- How Is Surface Plasmon Resonance Used In Drug Discovery?. Chemistry For Everyone.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences.
- Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.
- Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry.
- Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
- CETSA. Paer-Olof Kasper.
- Elucidating regulatory mechanisms downstream of a signaling pathway using inform
- Current Protocols in Pharmacology. Wiley.
- Pathway Analysis with Signaling Hypergraphs.
- In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy?.
- Molecular Target Validation in preclinical drug discovery. Drug Discovery World.
- Signaling Pathways and Downstream Effectors of Host Inn
- Target valid
- Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
- Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migr
- Target identification and mechanism of action in chemical biology and drug discovery.
- Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences.
- Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PubMed Central.
- Navigating Phase 1: Target Identification and Validation in Drug Discovery. Crown Bioscience.
Sources
- 1. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selvita.com [selvita.com]
- 3. researchgate.net [researchgate.net]
- 4. CETSA [cetsa.org]
- 5. denovobiolabs.com [denovobiolabs.com]
- 6. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Target Engagement Assays [discoverx.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. books.rsc.org [books.rsc.org]
- 13. scispace.com [scispace.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 21. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 22. bioagilytix.com [bioagilytix.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. proventainternational.com [proventainternational.com]
- 25. pfizer.com [pfizer.com]
- 26. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 28. Target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. wjbphs.com [wjbphs.com]
- 30. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. criver.com [criver.com]
- 32. selectscience.net [selectscience.net]
- 33. biocompare.com [biocompare.com]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid
This document provides essential, immediate safety and logistical information for the proper management and disposal of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure the safe handling of this chemical waste, mitigating risks to personnel and the environment.
Immediate Action Directive: Hazard Profile and Core Principles
This compound must be treated as reactive, hazardous chemical waste . Its molecular structure contains three distinct functional groups that dictate its hazard profile: the tetrazole ring, the thioether linkage, and the carboxylic acid.
-
Tetrazole Ring: Tetrazole-containing compounds are known for their high nitrogen content, making them energetically unstable. They can be sensitive to heat, shock, or friction and may decompose explosively.[1][2] Heating, in particular, can pose a significant explosion risk.[3] Furthermore, tetrazoles can form highly sensitive and explosive heavy metal salts.[4][5]
-
Thioacetic Acid Moiety: The thio- and acetic acid components contribute to its classification as an irritant and a potentially corrosive substance.[6] Acetic acid itself is corrosive and flammable, capable of causing severe skin and eye damage upon contact.[7][8]
-
Overall Toxicity: The parent compound, 1-phenyl-1H-tetrazole-5-thiol, is considered a hazardous substance, harmful if swallowed, and an irritant to the eyes, skin, and respiratory system.[3] Therefore, the titled compound should be handled with the same or greater level of caution.
The foundational principle for disposal is risk mitigation through containment and isolation. Under no circumstances should this compound be disposed of via standard laboratory drains or mixed with general waste.[9][10] On-site chemical deactivation of the tetrazole ring is strongly discouraged due to the high risk of initiating an uncontrolled, explosive decomposition.[1]
| Hazard Contribution | Associated Risks | Primary Precaution |
| 1-Phenyl-1H-tetrazole Ring | Potential for explosive decomposition (heat, shock, friction); Forms sensitive explosive salts with metals.[1][3][5] | Avoid heat, ignition sources, and contact with metals. Treat as reactive waste. |
| Thioether Linkage | Potential for release of toxic sulfur oxides (SOx) upon combustion.[3][10] | Segregate for controlled incineration by a licensed facility. |
| Acetic Acid Moiety | Corrosive; Irritant to skin, eyes, and respiratory tract.[7] | Handle as acidic and corrosive waste; segregate from bases. |
| Overall Compound | Flammable solid; Harmful if swallowed; Irritant.[3][6][11] | Use appropriate PPE; prevent dust generation and inhalation. |
Mandatory Personal Protective Equipment (PPE)
Due to the compound's irritant nature and the potential for unforeseen reactivity, a stringent PPE protocol is required at all times during handling and disposal.
-
Hand Protection: Wear chemically resistant nitrile or neoprene gloves.
-
Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-retardant laboratory coat, full-length pants, and closed-toe shoes are required to protect against skin exposure.
-
Respiratory Protection: Handle the solid compound and its solutions in a certified chemical fume hood to prevent inhalation of dust or vapors.[12][13]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the most critical step in ensuring a safe disposal pathway. Mixing incompatible waste streams can lead to violent chemical reactions.[9][14]
Step 1: Designate a Satellite Accumulation Area (SAA) Designate a specific, isolated area within the laboratory for hazardous waste storage.[14][15] This area must have secondary containment to prevent spills from reaching drains.[14]
Step 2: Select the Appropriate Waste Container
-
For Solid Waste: Use a clearly labeled, sealable, high-density polyethylene (HDPE) or glass container compatible with acidic and organic materials. The original chemical container is often a suitable choice.[14]
-
For Contaminated Labware (e.g., weigh boats, pipette tips): Collect in a separate, clearly labeled bag or container designated as "Hazardous Solid Waste."
-
For Solutions: Use a sealable, vented, HDPE or glass container designated for "Acidic Organic Waste." Do not use metal containers.
Step 3: Label the Waste Container Before First Use The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[14][15] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all components and their approximate percentages (including solvents).
-
The specific hazard characteristics (e.g., "Reactive," "Flammable Solid," "Irritant").
-
The date accumulation started.
Step 4: Segregate from Incompatibles Store the waste container away from incompatible materials. This is crucial to prevent dangerous reactions. Key incompatibles include:
-
Bases: (e.g., sodium hydroxide, amines) - to prevent acid-base reactions.
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates) - to prevent exothermic or explosive reactions.[5]
-
Metals and Metal Salts: To prevent the formation of explosive tetrazolide salts.[5]
Step 5: Maintain Proper Container Management The waste container must be kept securely sealed at all times, except when adding waste.[14][15] This prevents the release of vapors and protects the contents from contamination. Ensure the outside of the container is clean and free of residue.
Step 6: Arrange for Disposal Once the container is full or waste is no longer being generated, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[13][16] This waste will require disposal via controlled incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][17]
Disposal Pathway and Decision Workflow
The following diagram outlines the critical decision-making process for the safe disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Spill and Emergency Procedures
Small Spill (Solid or Liquid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, contain the spill.
-
For solids, carefully sweep up the material to avoid generating dust.
-
For liquids, cover with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect all contaminated materials using spark-proof tools and place them into a designated hazardous waste container.[4][13]
-
Decontaminate the area with soap and water. Collect all cleaning materials as hazardous waste.
Large Spill:
-
Evacuate the entire laboratory immediately. Alert personnel in adjacent areas.
-
If safe to do so, close the door to the affected area to contain vapors.
-
Activate the nearest fire alarm to alert emergency responders.
-
Call your institution's emergency number and the EHS department.
-
Do not attempt to clean up a large spill yourself.
Prohibited Disposal Actions
To ensure safety and regulatory compliance, the following actions are strictly prohibited:
-
DO NOT dispose of this chemical down the sink or drain.[10]
-
DO NOT mix this waste with incompatible waste streams, especially bases, oxidizers, or metal-containing waste.[5]
-
DO NOT attempt to chemically neutralize the tetrazole ring without a validated, peer-reviewed protocol and specialized equipment.[1]
-
DO NOT allow the compound to come into contact with strong heat sources or ignition sources.[3][11]
-
DO NOT dispose of the chemical in regular trash or non-hazardous waste containers.[9]
By adhering to these stringent protocols, laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Vanderbilt University Environmental Health and Safety. Storing Hazardous Waste In Your Laboratory.
- University of Pennsylvania EHRS. (2019, November 25). Guidelines for Segregating and Combining Chemical Wastes into Containers.
- Santa Cruz Biotechnology. 1-Phenyl-1H-tetrazole-5-thiol Safety Data Sheet.
- Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Benchchem. Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde.
- Merck Millipore. (2006). 1-Phenyl-1H-tetrazole-5-thiol for synthesis Safety Data Sheet.
- Fisher Scientific. 1-Phenyl-1H-tetrazole-5-thiol Safety Data Sheet.
- Cole-Parmer. 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.) Material Safety Data Sheet.
- ChemicalBook. (2025, December 20). 1H-TETRAZOLE - Safety Data Sheet.
- Cole-Parmer. 5-Amino-1H-Tetrazole Monohydrate, 99% Material Safety Data Sheet.
- Bio-Fine. 1-H-TETRAZOLE Safety Data Sheet.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Benchchem. Proper Disposal of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: A Comprehensive Guide for Laboratory Personnel.
- Matrix Scientific. This compound.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- PubChem. 1-Phenyl-5-mercaptotetrazole.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. Hazardous Waste.
- Lab Alley. How to Dispose of Acetic Acid.
- Chemistry For Everyone. (2025, June 30). How Do You Properly Dispose Of Acetic Acid?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. biofinechemical.com [biofinechemical.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. laballey.com [laballey.com]
- 8. youtube.com [youtube.com]
- 9. danielshealth.com [danielshealth.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. fishersci.dk [fishersci.dk]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. vanderbilt.edu [vanderbilt.edu]
- 15. vumc.org [vumc.org]
- 16. youtube.com [youtube.com]
- 17. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

